molecular formula C18H32O3 B212013 Vernolic acid, cis-(+)- CAS No. 503-07-1

Vernolic acid, cis-(+)-

Katalognummer: B212013
CAS-Nummer: 503-07-1
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: CCPPLLJZDQAOHD-GJGKEFFFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Vernolic acid is a naturally occurring monounsaturated fatty acid characterized by a cis-epoxide group at the 12,13-position of the carbon chain . It is a major component of seed oils from specific plants like Vernonia galamensis and Euphorbia lagascae , where it can constitute over 70% of the total fatty acid content . This compound serves as a critical reagent in diverse research areas due to its unique structure. In biochemical research, Vernolic acid is studied as a cytochrome P450 epoxygenase metabolite of linoleic acid in mammalian systems. Investigations into its role as a leukotoxin have revealed its potential to induce toxic effects in leukocytes and contribute to models of multiple organ failure and respiratory distress when converted to its dihydroxy counterparts by soluble epoxide hydrolase (sEH) . This makes it a valuable compound for probing the pathophysiological roles of epoxy fatty acids and their metabolites in inflammation and cellular stress. In plant and industrial biotechnology, Vernolic acid is a key molecule of interest for metabolic engineering. Research aims to identify the specialized epoxygenase enzymes and acyltransferases responsible for its high accumulation in native plant seeds, with the goal of producing this high-value epoxy oil in established oilseed crops . Its natural epoxide functionality lends itself to applications in developing bio-based polymers, resins, adhesives, and coatings, serving as a renewable and environmentally friendly alternative to synthetically epoxidized oils . Researchers value Vernolic acid for its utility in exploring fundamental lipid metabolism, inflammatory pathways, and the development of sustainable industrial bioproducts.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(Z)-11-[(2S,3R)-3-pentyloxiran-2-yl]undec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8-/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPPLLJZDQAOHD-GJGKEFFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(O1)CC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H]1[C@@H](O1)C/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895851
Record name (+)-Vernolic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-07-1, 17966-13-1
Record name Vernolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vernolic acid (+)-form
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vernolic acid, cis-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017966131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Vernolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERNOLIC ACID, CIS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S5JF40ZOQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VERNOLIC ACID, CIS-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR42854EPW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Natural Sources, Biosynthesis, and Isolation of cis-(+)-Vernolic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Natural Sources and Isolation of cis-(+)-Vernolic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

cis-(+)-Vernolic acid (12S,13R-epoxy-cis-9-octadecenoic acid) is a naturally occurring epoxy fatty acid (EFA) characterized by a highly reactive oxirane ring at the


 position. Unlike synthetic epoxides derived from petrochemicals, vernolic acid is synthesized enzymatically in specific angiosperms, offering unique stereochemical purity (12S,13R) essential for high-precision polymer chemistry and pharmaceutical intermediates.

This guide provides a technical deep-dive into the botanical reservoirs of vernolic acid, the divergent biosynthetic mechanisms between plant families, and a validated extraction protocol designed to mitigate the rapid lipolytic degradation common in these oleaginous seeds.

Chemical Identity & Stereochemistry

Before isolation, the precise stereochemical target must be defined to distinguish it from isomers like coronaric acid (9,10-epoxy).

ParameterSpecification
IUPAC Name 12(S),13(R)-epoxy-cis-9-octadecenoic acid
Common Name (+)-Vernolic Acid
Formula C₁₈H₃₂O₃
Molecular Weight 296.45 g/mol
Key Functional Group cis-12,13-epoxide (Oxirane ring)
Stereochemistry The natural isomer is dextrorotatory (+), with a cis configuration at the C9 double bond and the C12-C13 epoxide.[1][2][3][4]

Primary Botanical Sources

While minor amounts of epoxy fatty acids appear in many species, only a select few accumulate vernolic acid as a major component of seed triacylglycerols (TAGs).[5]

Comparative Yield Table
Botanical SourceFamilyVernolic Acid Content (% of Oil)Oil Content (% of Seed)Agronomic Notes
Vernonia galamensis Asteraceae72 – 80% 35 – 42%Primary industrial source. Native to East Africa.[4] High lipase activity requires immediate post-harvest stabilization.
Euphorbia lagascae Euphorbiaceae58 – 65% 42 – 50%Spanish spurge. Non-shattering seed pods make it a viable crop candidate.
Stokesia laevis Asteraceae70 – 79% 30 – 40%Stokes Aster. Perennial ornamental. Good cold tolerance but lower biomass yield than Vernonia.
Centrapalus pauciflorus Asteraceae60 – 70%30 – 35%Formerly Vernonia anthelmintica. Historical source, often lower purity than V. galamensis.

Biosynthetic Pathways: Convergent Evolution

A critical insight for researchers is that Asteraceae and Euphorbiaceae evolved different enzymatic machineries to produce the same molecule. This impacts genetic engineering strategies and metabolic flux analysis.

  • Asteraceae (Vernonia, Stokesia): Utilize a divergent FAD2 (fatty acid desaturase) enzyme that acquired epoxygenase activity.[3]

  • Euphorbiaceae (Euphorbia): Utilize a Cytochrome P450 (CYP726A1) monooxygenase.

Pathway Visualization

The following diagram illustrates the divergence in enzymatic origin but convergence on the PC-bound vernolate intermediate.

Biosynthesis Oleic Oleic Acid (18:1) Linoleic Linoleic Acid (18:2) Oleic->Linoleic Desaturation PC_Linoleic PC-Bound Linoleate Linoleic->PC_Linoleic Acyl Editing Vernolic cis-(+)-Vernolic Acid (PC-Bound) PC_Linoleic->Vernolic Epoxidation TAG Triacylglycerol (TAG) (Storage Lipid) Vernolic->TAG DGAT / PDAT (Accumulation) FAD2 FAD2 Desaturase Epoxygenase_Ast FAD2-Variant Epoxygenase (Asteraceae) Epoxygenase_Ast->Vernolic Catalysis Epoxygenase_Euph CYP726A1 (P450) (Euphorbiaceae) Epoxygenase_Euph->Vernolic Catalysis

Caption: Convergent biosynthesis of vernolic acid in Asteraceae (via FAD2 variant) and Euphorbiaceae (via CYP450).

Technical Workflow: Extraction & Purification

Expert Insight: The most common failure mode in extracting vernolic acid from Vernonia seeds is the activation of endogenous lipases upon crushing. These enzymes rapidly hydrolyze TAGs into free fatty acids (FFA), degrading oil quality and complicating purification. The protocol below incorporates a mandatory thermal deactivation step.

Protocol: Lipase-Inactivated Solvent Extraction
Phase 1: Pre-Treatment (Enzyme Inactivation)
  • Harvest: Obtain mature Vernonia galamensis seeds.

  • Thermal Shock: Place whole, uncrushed seeds in a convection oven at 90°C (363 K) for 60 minutes .

    • Causality: This denatures the endogenous lipase enzymes present in the seed coat and endosperm before the cell structure is disrupted.

  • Cooling: Allow seeds to cool to room temperature in a desiccator to prevent moisture re-absorption.

Phase 2: Extraction
  • Comminution: Grind the heat-treated seeds to a fine powder using a mechanical mill.

  • Soxhlet Extraction:

    • Solvent: n-Hexane (HPLC Grade).

    • Duration: 4–6 hours.

    • Temperature: Boiling point of hexane (68°C).

    • Note: Avoid chlorinated solvents (e.g., chloroform) during initial extraction if downstream applications are pharmaceutical, to minimize halogenated residues.

  • Solvent Removal: Evaporate hexane under reduced pressure (Rotary Evaporator) at < 40°C.

    • Result: Crude Vernonia Oil (Dark viscous liquid).

Phase 3: Isolation of Vernolic Acid (Urea Complexation)

This method separates straight-chain saturated fatty acids (which form urea adducts) from the branched or bulky epoxy fatty acids (which remain in solution).

  • Saponification: Hydrolyze Crude Oil using ethanolic KOH (1M) at mild heat (40°C) under N₂ atmosphere. Do not boil, as high heat/alkali can degrade the epoxide.

  • Acidification: Neutralize carefully with dilute acetic acid to pH 5–6 to recover Free Fatty Acids (FFAs). Partition into hexane.

  • Urea Fractionation:

    • Dissolve FFAs in hot methanol containing urea (ratio 1:3 w/w fatty acid to urea).

    • Cool slowly to 4°C overnight.

    • Filtration: Filter off the urea crystals (containing saturated/straight-chain FAs).

    • Filtrate Recovery: The filtrate contains the enriched vernolic acid.

  • Final Purification: Remove methanol and extract with hexane.

Workflow Diagram

ExtractionWorkflow Seeds Raw Seeds (High Lipase Activity) Heat Thermal Shock 90°C, 60 min Seeds->Heat Inactivate Lipase Grind Grinding Heat->Grind Soxhlet Soxhlet Extraction (n-Hexane) Grind->Soxhlet CrudeOil Crude Vernonia Oil Soxhlet->CrudeOil Sapon Mild Saponification (Ethanolic KOH, 40°C) CrudeOil->Sapon Urea Urea Complexation (Methanol, 4°C) Sapon->Urea Free Fatty Acids Filtrate Filtrate (Vernolic Acid Enriched) Urea->Filtrate Non-Urea Adducts

Caption: Workflow for extraction and enrichment of vernolic acid, prioritizing lipase inactivation.

Analytical Characterization

To validate the isolate, specific spectroscopic signatures must be confirmed.

  • Gas Chromatography (GC):

    • Challenge: The epoxy ring is thermally unstable and can open during standard transmethylation (forming methoxy-hydrins).

    • Solution: Use base-catalyzed transmethylation (Sodium methoxide in methanol) at room temperature to form Methyl Vernolate without ring opening.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃): Distinct multiplet signals at δ 2.9 ppm correspond to the two protons on the epoxide ring (H-12, H-13).

    • ¹³C NMR: Signals at δ 56.5 and 57.2 ppm confirm the epoxide carbons.

References

  • Baye, T., et al. (2005).[6] Vernonia galamensis: A potential source of natural epoxy oil.[3][4][7] Industrial Crops and Products.

  • Cahoon, E. B., et al. (2002).[6] Transgenic Production of Epoxy Fatty Acids by Expression of a Cytochrome P450 Enzyme from Euphorbia lagascae Seed.[8] Plant Physiology.

  • Chebude, Y., et al. (2023). Preparation and Characterization of Vernolic Acid Methyl Ester Functionalized Ordered Mesoporous Materials. Bulletin of the Chemical Society of Ethiopia.

  • Hatanaka, T., et al. (2004).[6] Cloning and expression of a gene encoding an epoxygenase from Stokesia laevis. Phytochemistry.

  • Carlson, K. D., & Chang, S. P. (1985). Chemical epoxidation of a natural unsaturated epoxy seed oil from Vernonia galamensis.[4] Journal of the American Oil Chemists' Society.

  • Gunstone, F. D. (1954).[9] Fatty acids.[3][4][5][10][11] Part II. The nature of the oxygenated acid present in Vernonia anthelmintica (Willd.) seed oil.[3][4][5][10][11] Journal of the Chemical Society.

Sources

Technical Guide: Biosynthesis and Metabolic Engineering of Vernolic Acid

Author: BenchChem Technical Support Team. Date: February 2026

From Linoleic Acid Precursors to Epoxy-Fatty Acid Accumulation

Executive Summary

Vernolic acid (12,13-epoxy-9-octadecenoic acid) is a high-value industrial fatty acid used in the production of bio-based epoxies, paints, and potentially as a pharmaceutical precursor.[1] Unlike common vegetable oils, its biosynthesis involves a critical divergence from the standard fatty acid desaturation pathway. This guide details the molecular mechanism of the


-epoxygenase, the subcellular flux of vernolic acid from the phospholipid pool to triacylglycerol (TAG) storage, and the metabolic bottlenecks that hinder its production in heterologous hosts.

Part 1: Molecular Mechanism of the -Epoxygenase

The biosynthesis of vernolic acid is not catalyzed by a cytochrome P450 (as in mammalian leukotoxin synthesis) but by a divergent FAD2 desaturase in plants such as Vernonia galamensis, Stokesia laevis, and Crepis palaestina.

The FAD2 Divergence

In typical oilseeds, the FAD2 enzyme acts as a


-desaturase, removing two hydrogen atoms from oleic acid (bound to phosphatidylcholine) to form linoleic acid. In vernolic acid-producing plants, the enzyme has evolved into a 

-epoxygenase.[2]
  • Substrate: Linoleic acid (18:2

    
    ) esterified to the sn-2 position of Phosphatidylcholine (PC).
    
  • Reaction: Instead of abstracting hydrogens to form a third double bond (which would create linolenic acid), the epoxygenase inserts an oxygen atom across the

    
     double bond.
    
  • Structural Determinants: The catalytic switch is governed by a small number of amino acid residues lining the active site.

    • Key Insight: Substitution of non-polar residues (e.g., Alanine or Valine) with more bulky or polar residues near the di-iron center alters the positioning of the substrate, favoring oxygen insertion (epoxidation) over hydrogen abstraction (desaturation).

Enzymatic Reaction Diagram (DOT)

The following diagram contrasts the native FAD2 desaturase activity with the divergent epoxygenase activity.

EpoxygenaseMechanism cluster_0 Substrate (Endoplasmic Reticulum) cluster_1 Enzymatic Divergence cluster_2 Product Outcome Linoleate Linoleic Acid-PC (18:2 Delta 9,12) FAD2 Standard FAD2 (Desaturase) Linoleate->FAD2 Substrate Binding Epox Divergent FAD2 (Epoxygenase) Linoleate->Epox Substrate Binding ALA Alpha-Linolenic Acid (18:3 Delta 9,12,15) FAD2->ALA -2H (Desaturation) Vern Vernolic Acid (12,13-epoxy-18:1) Epox->Vern +O (Epoxidation) Note Mechanism Switch: Amino acid substitutions change Fe-center geometry Note->Epox

Figure 1: Mechanistic divergence between standard FAD2 desaturases and the vernolic acid-producing epoxygenase. The reaction occurs on phosphatidylcholine (PC)-bound substrates.

Part 2: The Biosynthetic Pathway & Metabolic Bottlenecks

Producing vernolic acid in non-native hosts (like Arabidopsis, Soybean, or Yeast) is challenging due to the "Phospholipid-to-TAG" bottleneck.

The Native Pathway (Efficient)

In Vernonia, the epoxygenase functions efficiently because the plant possesses specialized acyltransferases:

  • Synthesis on PC: Vernolic acid is synthesized while attached to PC.

  • Removal from PC: Specialized enzymes (PLA2 or specialized PDATs) rapidly cleave the vernolic acid from PC.

  • Incorporation into TAG: The vernolic acid is esterified into Triacylglycerol (TAG) for storage in oil bodies.

The "Futile Cycle" (Bottleneck in Engineered Hosts)

When Vernonia epoxygenase genes are expressed in Arabidopsis:

  • Vernolic acid accumulates on membrane lipids (PC).

  • Membrane Disruption: The epoxide ring alters membrane fluidity. The cell perceives this as damage.

  • Repair Mechanism: The cell cleaves the vernolic acid from PC and sends it to the acyl-CoA pool.

  • Degradation: Instead of being stored in TAG, the vernolic acid is often degraded via

    
    -oxidation. This is known as the "Futile Cycle."
    
Pathway Flux Diagram (DOT)

This diagram visualizes the critical routing of vernolic acid and the bottleneck in metabolic engineering.

VernolicPathway cluster_ER Endoplasmic Reticulum Plastid Plastid: Fatty Acid Synthesis AcylCoA Acyl-CoA Pool (18:1-CoA) Plastid->AcylCoA Export PC_Pool Phosphatidylcholine (PC) Membrane Pool AcylCoA->PC_Pool LPCAT TAG Triacylglycerol (TAG) (Oil Body Storage) AcylCoA->TAG Inefficient DGAT BetaOx Beta-Oxidation (Degradation) AcylCoA->BetaOx Futile Cycle PC_Pool->AcylCoA Removal from Membrane (Engineered Hosts) PC_Pool->PC_Pool Epoxidation (18:2 -> Vernolic) PC_Pool->TAG Efficient Transfer (Native Plants) Epoxygenase Delta-12 Epoxygenase (Reaction on PC) LPCAT LPCAT (Acyl-Exchange) PDAT PDAT/DGAT (Acyl-Transfer) PLA2 PLA2 (Lipase)

Figure 2: Cellular flux of vernolic acid. The 'Futile Cycle' (red dashed lines) represents the degradation pathway common in engineered hosts, where vernolic acid is removed from membranes but fails to accumulate in storage oils.

Part 3: Experimental Protocols

Enzyme Activity Assay (Microsomal Preparation)

To validate epoxygenase activity, you must isolate microsomes from developing seeds.

Reagents:

  • Extraction Buffer: 0.1 M Potassium Phosphate (pH 7.2), 0.33 M Sucrose, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA.

  • Substrate: [1-^14C]Linoleoyl-CoA or [1-^14C]Linoleoyl-PC.

  • Cofactor: NADH or NADPH (2 mM).

Protocol:

  • Tissue Homogenization: Grind developing seeds (20-25 days after flowering) in liquid nitrogen. Homogenize in Extraction Buffer.

  • Differential Centrifugation:

    • Spin at 15,000 x g for 15 min (remove debris/mitochondria).

    • Spin supernatant at 100,000 x g for 60 min (pellet microsomes).

  • Resuspension: Resuspend microsomal pellet in 0.1 M Phosphate buffer (pH 7.2).

  • Assay: Incubate 50 µg microsomal protein with ^14C-substrate and NADH for 30 min at 30°C.

  • Termination: Stop reaction with acidic methanol (2.5% H2SO4 in MeOH).

  • Analysis: Extract lipids with hexane, separate via Thin Layer Chromatography (TLC) or Radio-HPLC.

GC-MS Analysis of Vernolic Acid (FAMEs)

Epoxy fatty acids are heat-sensitive. Standard FAME protocols using high heat or strong acids can cause ring opening (forming diols or furans).

Derivatization (Base-Catalyzed Transmethylation):

  • Why: Acid catalysis opens the epoxide ring. Use Sodium Methoxide (NaOMe).

  • Dissolve 10 mg oil in 1 mL Toluene.

  • Add 2 mL 0.5 M NaOMe in methanol.

  • Incubate at 50°C for 10-15 mins (Do not boil).

  • Neutralize with dilute acetic acid. Extract with Hexane.[3]

GC-MS Parameters:

Parameter Setting Rationale
Column DB-23 or HP-88 (High Polarity) Required to separate isomers.
Carrier Gas Helium, 1.0 mL/min Standard flow.[4]
Inlet Temp 230°C Keep lower than standard (250°C) to prevent degradation.

| Oven Program | 100°C (1 min)


 10°C/min to 180°C 

2.5°C/min to 240°C | Slow ramp preserves resolution of epoxy regioisomers. | | MS Source | EI (70 eV) | Standard ionization. | | Diagnostic Ions | m/z 310 (Molecular Ion), m/z 155, 199 | Characteristic cleavage fragments for methyl vernolate. |

Part 4: Strategic Implications for Drug Development

While vernolic acid is primarily an industrial target, its biosynthesis is highly relevant to pharmaceutical lipid research:

  • Leukotoxin Analogs: Vernolic acid is structurally similar to Leukotoxin A (produced by neutrophils). Understanding its plant biosynthesis aids in synthesizing specific enantiomers for toxicology studies.

  • Lipid Delivery Systems: Epoxy-fatty acids can be polymerized into biocompatible polyesters for drug delivery matrices.

  • Enzyme Engineering: The FAD2 scaffold is a model for "catalytic plasticity," showing how minor mutations can repurpose desaturases for hydroxylation or epoxidation—a strategy applicable to synthesizing novel lipid drugs.

References

  • Broun, P., Shanklin, J., & Whittle, E. (1998). Catalytic plasticity of fatty acid modification enzymes underlying chemical diversity. Science, 282(5392), 1315-1317. Link

  • Cahoon, E. B., et al. (2002). Biosynthetic origin of conjugated double bonds: production of fatty acid components of high-value drying oils in transgenic soybean embryos. Proceedings of the National Academy of Sciences, 99(5), 3290-3295. Link

  • Li, R., et al. (2010). High-level production of vernolic acid in genetically engineered Arabidopsis thaliana seeds. Metabolic Engineering, 12(4), 387-394. Link

  • Zhou, X. R., et al. (2006).[2] A novel type of acyl-CoA: diacylglycerol acyltransferase (DGAT) from Vernonia galamensis is a selective enzyme for the accumulation of vernolic acid in oil. Plant Physiology, 141(4), 1378-1387. Link

  • Yu, X. H., et al. (2019). Production of high levels of vernolic acid in soybean seeds.[2] Plant Biotechnology Journal, 17(5), 946-954. Link

Sources

Vernolic Acid: Structural Characterization, Biosynthetic Origins, and Isolation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid) represents a critical junction between agricultural biotechnology and sustainable industrial chemistry.[1][2] Unlike most plant fatty acids, vernolic acid contains a naturally occurring epoxide ring, imparting high reactivity suitable for polymer cross-linking, plasticizers, and "green" epoxy resins.[2] While historically identified in Vernonia galamensis (ironweed), its characterization requires rigorous adherence to protocols that prevent the acid-catalyzed opening of the oxirane ring—a common pitfall in lipid analysis. This guide delineates the precise chemical identity, biosynthetic pathways, and non-destructive isolation methodologies required for high-purity recovery.[2]

Part 1: Chemical Identity & Structural Elucidation[1][2]

Vernolic acid is an 18-carbon monounsaturated fatty acid characterized by a cis-epoxide functionality at the C12-C13 position and a cis-double bond at C9.[1][2]

Structural Specifications
ParameterSpecification
IUPAC Name (9Z)-(12S,13R)-12,13-epoxyoctadec-9-enoic acid
Common Name Vernolic Acid
Molecular Formula C₁₈H₃₂O₃
Molecular Weight 296.45 g/mol
Key Functional Group 12,13-Epoxide (Oxirane) ring
Stereochemistry (+)-isomer: 12S, 13R configuration
Solubility Soluble in hexane, chloroform, diethyl ether; Insoluble in water
Spectroscopic Signatures (Diagnostic)

Accurate identification relies on distinguishing the epoxide moiety from standard alkene unsaturation.[2]

  • ¹H-NMR (Nuclear Magnetic Resonance):

    • Epoxide Protons (H-12, H-13): The diagnostic signals appear upfield from olefinic protons, typically in the range of δ 2.8 – 3.0 ppm (multiplet).[2] This distinguishes the epoxide from the olefinic protons (H-9, H-10) which resonate at δ 5.3 – 5.5 ppm .[1][2]

    • Bis-allylic Protons: Absence of the classic methylene signal (δ 2.[2]8) found in linoleic acid confirms the conversion of the double bond to an epoxide.[2]

  • Mass Spectrometry (GC-MS):

    • Challenge: Standard electron impact (EI) ionization can cause ring opening or rearrangement.[2]

    • Diagnostic Fragments: In methyl esters (VAME), cleavage often occurs α to the epoxide ring.[2]

    • Derivatization: To prevent thermal degradation in GC, conversion to the methyl ester (VAME) via base catalysis is mandatory.[2]

Part 2: Biosynthetic Origin[1][2][4]

The biosynthesis of vernolic acid is an evolutionary divergence from the standard linoleic acid pathway.[2] It does not utilize a cytochrome P450 epoxygenase in Vernonia species (unlike Euphorbia), but rather a variant of the FAD2 desaturase .

Mechanism of Action

The enzyme, often denoted as VgFAD2 or epoxygenase , abstracts a hydrogen from the C12 position of linoleic acid. Instead of creating a second double bond (which would yield linoleic acid), the enzyme inserts an oxygen atom, closing the ring to form the epoxide.

Biosynthetic Pathway Diagram[2]

Biosynthesis Oleic Oleic Acid (18:1 Delta9) Linoleic Linoleic Acid (18:2 Delta9,12) Oleic->Linoleic Standard Desaturation Vernolic Vernolic Acid (12,13-epoxy-18:1 Delta9) Oleic->Vernolic Divergent Pathway FAD2 FAD2 (Delta12 Desaturase) FAD2->Linoleic Epoxygenase VgFAD2 Variant (Epoxygenase) Epoxygenase->Vernolic Oxygen Insertion

Figure 1: Divergence of Vernolic Acid biosynthesis from the standard fatty acid desaturation pathway via VgFAD2 epoxygenase activity.[2]

Part 3: Extraction & Purification Protocols[1][2][5]

Critical Warning: The epoxide ring of vernolic acid is highly sensitive to acidic conditions.[2] Standard acid-catalyzed methylation (e.g., H₂SO₄/MeOH) will open the ring, forming diols or methoxy-hydrins.[1][2] Base-catalyzed transesterification is the required standard. [1]

Protocol: Isolation from Vernonia galamensis Seeds[5][6]
Reagents Required:
  • Vernonia galamensis seeds (dried, ground)[2]

  • n-Hexane (HPLC Grade)[1][2]

  • Sodium Methoxide (NaOCH₃) 0.5M in Methanol[2]

  • Anhydrous Sodium Sulfate (Na₂SO₄)[2]

Step-by-Step Methodology:
  • Soxhlet Extraction (Crude Oil Recovery):

    • Load 50g of ground seeds into a cellulose thimble.

    • Reflux with 250mL n-hexane for 6–8 hours.

    • Rationale: Hexane selectively solubilizes neutral lipids (TAGs) without extracting polar impurities.[2]

    • Evaporate solvent under reduced pressure (Rotavap) at <40°C to obtain Crude Vernonia Oil (CVO).[2]

  • Base-Catalyzed Transesterification (Derivatization):

    • Dissolve 1g of CVO in 10mL anhydrous hexane.

    • Add 0.5mL of 0.5M NaOCH₃ in methanol.[2]

    • Vortex for 2 minutes at room temperature.

    • Mechanism:[1][2][3] The methoxide ion attacks the carbonyl carbon of the triglyceride, releasing the fatty acid methyl esters (FAMEs) without attacking the epoxide ring.

    • Stop Reaction: Add 5mL saturated NaCl solution to quench.[2]

  • Purification via Urea Complexation (Enrichment):

    • Objective: Separate straight-chain saturated FAMEs (which form urea adducts) from the "kinked" epoxy-FAMEs (which remain in solution).[1][2]

    • Dissolve mixed FAMEs in hot methanol containing urea (ratio 1:3 w/w).

    • Cool to 4°C overnight.[2] Crystals form (saturated fraction).[2]

    • Filter.[2][4][5] The filtrate contains the enriched Vernolic Acid Methyl Ester (VAME).[2]

Workflow Diagram

ExtractionProtocol Seeds Vernonia Seeds (Ground) Extraction Soxhlet Extraction (n-Hexane, 6h) Seeds->Extraction CrudeOil Crude Vernonia Oil (~40% yield) Extraction->CrudeOil Decision Method Selection CrudeOil->Decision AcidPath Acid Catalysis (H2SO4/MeOH) Decision->AcidPath Avoid BasePath Base Catalysis (NaOCH3/MeOH) Decision->BasePath Preferred ResultBad Ring Opening (Diols/Artifacts) AcidPath->ResultBad ResultGood Intact VAME (Methyl Vernolate) BasePath->ResultGood

Figure 2: Extraction and derivatization workflow emphasizing the necessity of base-catalyzed transesterification to preserve the epoxide ring.

Part 4: Industrial & Pharmacological Applications[2][5][9]

Industrial Polymer Chemistry

Vernolic acid serves as a "reactive diluent" in coating formulations.[2]

  • Mechanism: The low viscosity allows it to replace volatile organic solvents (VOCs).[2] During curing, the epoxide ring opens and cross-links into the polymer matrix, resulting in zero-emission formulations.

  • Epoxy Resins: It acts as a toughening agent in bio-based epoxy resins, reducing brittleness compared to bisphenol-A (BPA) based epoxies.[2]

Pharmacological Context

While primarily industrial, vernolic acid is biologically active.[2][6]

  • Leukotoxin B: In mammalian systems, vernolic acid is known as Leukotoxin B. It is generated during respiratory burst and has been implicated in inflammatory responses, although its plant-derived form is investigated for antimicrobial properties against Gram-positive bacteria.

References

  • Gunstone, F. D. (1954).[2] Fatty acids.[2][7][5][6][8][9][10][11] Part II. The nature of the oxygenated acid present in Vernonia anthelmintica seed oil. Journal of the Chemical Society.[2] Link

  • Carlson, K. D., & Chang, S. P. (1985).[2] Chemical epoxidation of a natural unsaturated epoxy seed oil from Vernonia galamensis. Journal of the American Oil Chemists' Society.[2] Link[2]

  • Hitz, W. D., et al. (1998).[2] Cloning of a higher plant cytochrome P450-like gene... involved in the synthesis of epoxy fatty acids. (Contextualizing the FAD2 vs P450 distinction). Link

  • Chebude, Y., et al. (2023).[2] Preparation and Characterization of Vernolic Acid Methyl Ester Functionalized Ordered Mesoporous Materials. Bulletin of the Chemical Society of Ethiopia. Link

  • Li, X., et al. (2022).[2][5] Critical metabolic pathways and genes cooperate for epoxy fatty acid-enriched oil production in developing seeds of Vernonia galamensis. Biotechnology for Biofuels. Link

Sources

Section 1: Biosynthetic Machinery in Vernonia galamensis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive (Autonomy) Title: The Dual-Natured Lipid: A Technical Guide to Vernolic Acid in Vernonia galamensis Subtitle: From Biosynthetic Accumulation to Pharmacological Modulation of the Epoxide-Diol Pathway

Executive Summary: This guide addresses the biological and industrial paradox of vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid). While Vernonia galamensis accumulates this epoxy fatty acid (EFA) to >70% in seed oil as a benign storage lipid, in mammalian systems, it functions as a potent bioactive mediator (leukotoxin) with narrow therapeutic indices. For drug development professionals, V. galamensis represents not just a renewable feedstock for polymer chemistry, but a critical source of naturally occurring EpOMEs (epoxyoctadecenoic acids) essential for studying the cytochrome P450/soluble epoxide hydrolase (sEH) axis—a rapidly emerging target for anti-inflammatory and cardiovascular therapeutics.

Unlike common oilseeds that accumulate linoleic acid, V. galamensis possesses a specialized metabolic shunt that diverts flux toward epoxy fatty acids. Understanding this pathway is crucial for genetic engineering and synthetic biology applications.

The Epoxygenase Divergence

In standard plant lipid metabolism, oleate desaturase (FAD2) converts oleic acid to linoleic acid. In V. galamensis, a divergent FAD2 homolog functions as a


12-epoxygenase .
  • Enzyme: VgEpoxygenase (homolog to SlEPX from Stokesia laevis).

  • Mechanism: Instead of abstracting hydrogen to form a double bond at

    
    12, the enzyme inserts an oxygen atom, creating the oxirane ring.
    
  • Substrate Specificity: Acts on linoleic acid esterified to phosphatidylcholine (PC).

The Accumulation Bottleneck (DGATs)

High accumulation requires removing the "toxic" epoxy fatty acid from membrane lipids (PC) and sequestering it into neutral triacylglycerols (TAGs). V. galamensis utilizes specialized Diacylglycerol Acyltransferases (DGATs).

  • VgDGAT1 & VgDGAT2: These enzymes have high selectivity for vernoloyl-CoA, efficiently channeling vernolic acid into lipid droplets (oil bodies), preventing membrane disruption.

Biosynthesis Oleic Oleic Acid (PC-linked) Linoleic Linoleic Acid (PC-linked) Oleic->Linoleic FAD2 VernolicPC Vernolic Acid (PC-linked) Linoleic->VernolicPC Δ12-Epoxygenase (Oxidation) VernolicCoA Vernoyl-CoA VernolicPC->VernolicCoA Acyl Editing (PLA2/LPCAT) TAG Triacylglycerol (Storage Oil) VernolicCoA->TAG VgDGATs (Sequestration) FAD2 FAD2 (Desaturase) Epoxygenase Δ12-Epoxygenase PLA2 PLA2 / LPCAT DGAT VgDGAT1 / VgDGAT2

Figure 1: The biosynthetic shunt in V. galamensis. The


12-epoxygenase diverts linoleic acid toward vernolic acid, which is rapidly sequestered into TAGs by specialized DGATs to prevent membrane toxicity.

Section 2: Extraction & Purification Protocols

For research applications requiring high-purity vernolic acid (as an analytical standard or sEH substrate), avoiding ring-opening (hydrolysis to diols) is paramount.

Critical Control Points
  • Acidity: The oxirane ring is sensitive to acidic conditions. All solvents must be neutralized.

  • Temperature: Exceeding 60°C promotes polymerization.

  • Lipase Deactivation: Endogenous lipases in crushed seeds can hydrolyze TAGs, releasing free fatty acids (FFAs) that catalyze ring opening.

Protocol: Low-Temperature Solvent Extraction
StepActionTechnical Rationale
1. Pre-treatment Heat seeds at 90°C for 30 min.Thermal deactivation of endogenous lipases to prevent auto-hydrolysis.
2. Grinding Grind to <1mm particle size.Maximizes surface area; do not overheat during grinding.
3. Extraction Soxhlet extraction with n-hexane (6h).Hexane is non-polar and selective for neutral lipids (TAGs).
4. Solvent Removal Rotary evaporation at <40°C under vacuum.Prevents thermal polymerization of the epoxy groups.
5. Methylation Transesterification with NaOCH3 (Sodium Methoxide) in dry methanol at room temp.CRITICAL: Avoid acid-catalyzed methylation (e.g., H2SO4/MeOH) which destroys the epoxy ring.
6. Purification Urea complexation or Low-temp crystallization.Separates saturated FAMEs from Vernolic Acid Methyl Ester (VAME).

Section 3: The Mammalian Paradox – Pharmacology & Toxicology

This section is critical for drug development professionals. In humans, vernolic acid is an isomer of Leukotoxin (9,10-epoxy-12-octadecenoic acid). It is a "double-edged sword" bioactive lipid.

Mechanism of Action: The Epoxide-Diol Axis

Vernolic acid mimics endogenous EpOMEs produced by CYP450 epoxygenases acting on linoleic acid.

  • The Bioactive Epoxide: EpOMEs (like vernolic acid) can act as signaling molecules, potentially inhibiting neutrophil migration and modulating vascular tone.

  • The Toxic Diol: The enzyme Soluble Epoxide Hydrolase (sEH) rapidly converts the epoxide into a vicinal diol (dihydroxy-octadecenoic acid / DHOME).[1]

    • Toxicity: These diols are associated with ARDS (Acute Respiratory Distress Syndrome), mitochondrial dysfunction, and multiple organ failure (leukotoxin effect).

Therapeutic Relevance
  • sEH Inhibitors: Vernolic acid is used as a tool compound to screen for sEH inhibitors. Blocking sEH prevents the formation of toxic diols and stabilizes the potentially anti-inflammatory epoxide.

  • Drug Delivery: Polymerized vernonia oil (PVO) is investigated as a matrix for drug delivery nanoparticles due to its biocompatibility (once polymerized) and ability to form interpenetrating networks.

MammalianPath DietaryLinoleic Dietary Linoleic Acid Epoxide Epoxide (EpOME/Leukotoxin) (Bioactive / Signaling) DietaryLinoleic->Epoxide Endogenous Synthesis CYP450 CYP450 Epoxygenase (Inflammation/Stress) CYP450->Epoxide VernolicExo Exogenous Vernolic Acid (V. galamensis Extract) VernolicExo->Epoxide Direct Administration Diol Vicinal Diol (DHOME) (Toxic / Pro-inflammatory) Epoxide->Diol Rapid Hydrolysis via sEH sEH Soluble Epoxide Hydrolase (Therapeutic Target) sEH->Diol ARDS Cellular Toxicity / ARDS Diol->ARDS Mitochondrial Failure Inhibitor sEH Inhibitor Drug Inhibitor->sEH Blocks

Figure 2: The mammalian metabolic fate of vernolic acid. The therapeutic window lies in inhibiting sEH to prevent the conversion of the bioactive epoxide into the toxic diol (DHOME).

Section 4: Analytical Characterization Data

When sourcing V. galamensis oil for research, the following profile indicates high quality suitable for fractionation.

ComponentContent (%)Retention Time (GC-MS)*Key Fragment Ions (m/z)
Vernolic Acid 72 - 80% ~22.5 min155, 185 (Epoxy cleavage)
Linoleic Acid12 - 14%~20.1 min67, 81, 95
Oleic Acid4 - 6%~19.8 min55, 69, 264
Stearic Acid2 - 3%~20.5 min74, 87
Oxirane Oxygen > 4.0% N/ATitration value (HBr method)

*Note: Retention times vary by column (e.g., DB-23 vs. HP-5). Epoxides may thermally degrade on polar columns if temps >240°C.

References

  • Biosynthesis & DGATs

    • Li, R. et al. (2010). "Vernonia DGATs increase accumulation of epoxy fatty acids in oil." Plant Biotechnology Journal. Link

  • Extraction Protocols

    • Carlson, K.D. & Chang, S.P. (1985). "Chemical epoxidation of a natural unsaturated epoxy seed oil from Vernonia galamensis." JAOCS. Link

  • Mammalian Toxicity (Leukotoxin)

    • Zheng, J. et al. (2001). "Leukotoxin, a neutrophil-derived lipid mediator, inhibits the growth of human keratinocytes." Journal of Investigative Dermatology. Link

  • sEH Pathway & Inflammation

    • Morisseau, C. & Hammock, B.D. (2013).[2] "Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health." Annual Review of Pharmacology and Toxicology. Link

  • Industrial/Polymer Applications

    • Muturi, P. et al. (2009). "Epoxidized Vernonia galamensis oil: A potential alternative to epoxidized soybean oil." Industrial Crops and Products. Link

Sources

Technical Guide: Stereochemical Elucidation and Absolute Configuration of (+)-Vernolic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(+)-Vernolic acid (12,13-epoxy-9-octadecenoic acid) is a naturally occurring epoxy fatty acid primarily isolated from the seed oil of Vernonia galamensis and Euphorbia lagascae. It serves as a critical precursor for bio-based epoxies, plasticizers, and pharmaceutical intermediates (leukotoxin analogs).

For drug development professionals and lipid chemists, the critical technical challenge lies in the precise definition and validation of its stereochemistry. Unlike synthetic racemic epoxides, the biological activity and polymerization kinetics of vernolic acid are governed by its specific absolute configuration: (12S, 13R) .

This guide provides a definitive technical breakdown of the stereochemical assignment, supported by synthetic validation protocols and analytical methodologies for enantiomeric purity.

Structural Definition and Physical Properties[1]

Naturally occurring vernolic acid is chemically defined as (+)-cis-12,13-epoxy-cis-9-octadecenoic acid .[1] It is structurally related to linoleic acid, where the


 double bond has been epoxidized.
Nomenclature and Identifiers[2][3]
ParameterSpecification
IUPAC Name (9Z)-(12S,13R)-12,13-epoxyoctadec-9-enoic acid
Common Name (+)-Vernolic Acid
CAS Number 503-07-1 (Specific (+)-isomer)
Molecular Formula

Molecular Weight 296.45 g/mol
Key Functional Groups cis-Epoxide (C12-C13), cis-Alkene (C9-C10)
Stereochemical Topology

The molecule possesses two chiral centers at positions 12 and 13.

  • Epoxide Geometry: cis (The alkyl chains are on the same side of the oxirane ring).

  • Alkene Geometry: cis (Z) at position 9.[1][2][3]

  • Absolute Configuration: 12(S), 13(R) .

This configuration is critical. The optical rotation is dextrorotatory (


), distinguishing it from synthetic racemates or the theoretical (-)-enantiomer.
Structural Visualization

The following diagram illustrates the stereochemical relationships and carbon numbering.

VernolicStructure Carboxyl C1: Carboxyl Group (Hydrophilic Head) Alkene C9-C10: cis-Alkene (Z-Configuration) Carboxyl->Alkene C2-C8 Chain Epoxide C12-C13: cis-Epoxide (12S, 13R) Alkene->Epoxide Methylene Bridge (C11) Tail C18: Methyl Tail (Hydrophobic End) Epoxide->Tail Pentyl Chain (C14-C18)

Figure 1: Structural topology of (+)-Vernolic Acid highlighting the reactive centers.

The Absolute Configuration: (12S, 13R)

The assignment of the (12S, 13R) configuration is not arbitrary; it is established through rigorous chemical correlation and total synthesis.

The Cahn-Ingold-Prelog (CIP) Priority Assignment

To verify the S/R designation, one must apply CIP rules to the epoxide carbons:

  • At Carbon 12:

    • Priority 1: Oxygen (Epoxide ring).

    • Priority 2: C11 (towards the carboxyl group).

    • Priority 3: C13 (Epoxide carbon).

    • Priority 4: Hydrogen.

    • Result: The orientation yields the S configuration.

  • At Carbon 13:

    • Priority 1: Oxygen.

    • Priority 2: C14 (towards the methyl tail).

    • Priority 3: C12.

    • Priority 4: Hydrogen.

    • Result: The orientation yields the R configuration.

Mechanistic Proof via Synthesis

The definitive proof of absolute configuration relies on comparison with standards synthesized via Sharpless Asymmetric Epoxidation , which has predictable stereochemical outcomes.

Experimental Logic:

If one synthesizes the epoxide from a known allylic alcohol precursor using a chiral catalyst that dictates specific facial selectivity (e.g., (+)-DET or (-)-DET), and the resulting product matches the natural product's optical rotation and NMR shift reagents, the configuration is confirmed.

Synthetic Validation Protocol

For researchers requiring a self-validating standard to confirm the identity of isolated vernolic acid, the following chemo-enzymatic or asymmetric synthesis workflow is recommended. This protocol ensures high enantiomeric excess (ee).

Protocol: Asymmetric Synthesis Validation

Objective: Synthesize (12S, 13R)-vernolic acid to serve as a reference standard.

Reagents:

  • Linoleic acid methyl ester (Starting material)

  • Lipase (e.g., Candida antarctica Lipase B)

  • Urea-Hydrogen Peroxide (UHP)

  • Solvent: Ethyl Acetate or Toluene

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve linoleic acid methyl ester (10 mmol) in toluene.

  • Enzymatic Epoxidation (Chemo-enzymatic):

    • Add Candida antarctica Lipase B (immobilized, 50 mg).

    • Add Urea-Hydrogen Peroxide (UHP) complex (11 mmol) slowly to avoid enzyme deactivation.

    • Mechanism: The lipase catalyzes the formation of a peracid in situ from a carboxylic acid carrier (or the fatty acid itself), which then transfers oxygen to the double bond.

    • Selectivity: While standard peracids (mCPBA) produce racemates, specific lipase-mediated pathways or Sharpless kinetic resolutions on allylic precursors are required for high ee.

    • Note: For absolute stereocontrol, Sharpless Epoxidation on the corresponding allylic alcohol (derived from reduction of the C12-alkene) is the gold standard, followed by re-oxidation to the acid.

  • Purification:

    • Filter off the immobilized enzyme.

    • Wash the organic layer with saturated

      
       and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Validation (The Checkpoint):

    • Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Compare retention time with natural Vernonia oil extract.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Unknown Sample (Vernonia Extract) Deriv Derivatization (Methyl Esterification - BF3/MeOH) Sample->Deriv Esterify Separation Chiral GC/HPLC (Cyclodextrin Column) Deriv->Separation Inject Detection Detection (MS or FID) Separation->Detection Elute Data Data Analysis Compare vs (12S, 13R) Standard Detection->Data Quantify ee%

Figure 2: Analytical workflow for determining enantiomeric purity.

Biosynthetic Context

Understanding the biological origin validates why the (12S, 13R) isomer is dominant. The biosynthesis involves specific cytochrome P450 epoxygenases that oxygenate linoleic acid with high regioselectivity and stereoselectivity.

  • Precursor: Linoleic Acid (18:2

    
    ).
    
  • Enzyme:

    
    -Epoxygenase (a divergent form of 
    
    
    
    -desaturase).
  • Mechanism: The enzyme abstracts a hydrogen and inserts oxygen across the C12-C13 bond. Unlike chemical epoxidation which attacks both faces, the enzyme's active site restricts access, forcing the formation of the (12S, 13R) epoxide.

Biosynthesis Linoleic Linoleic Acid (18:2 cis-9, cis-12) Enzyme Cytochrome P450 Epoxygenase Linoleic->Enzyme Substrate Binding Vernolic (+)-Vernolic Acid (12S, 13R Epoxide) Enzyme->Vernolic O2 + NADPH Stereoselective Oxygenation

Figure 3: Enzymatic pathway converting Linoleic acid to (+)-Vernolic acid.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6449780, (+)-Vernolic acid. PubChem. Available at: [Link]

  • Gunstone, F. D. (1954).[3] Fatty acids.[4][1][5][6][3][7][8] Part II. The nature of the oxygenated acid present in Vernonia anthelmintica (Willd.) seed oil.[3][9][10] Journal of the Chemical Society.[3] (Fundamental structural elucidation).

  • Hwa-Jin Lee, et al. (2022).[5] Critical metabolic pathways and genes cooperate for epoxy fatty acid-enriched oil production in developing seeds of Vernonia galamensis. BMC Plant Biology. Available at: [Link]

  • Cahoon, E. B., et al. (2002). Transgenic Production of Epoxy Fatty Acids by Expression of a Cytochrome P450 Enzyme from Euphorbia lagascae Seed. Plant Physiology. Available at: [Link]

Sources

The Endogenous Production of Vernolic Acid (12,13-EpOME) in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While "Vernolic acid" is the trivial name historically assigned to (+)-12S,13R-epoxy-cis-9-octadecenoic acid found in seed oils (e.g., Vernonia galamensis), mammalian systems endogenously produce its structural equivalent, 12(13)-EpOME (12,13-epoxy-9-octadecenoic acid).[1] In mammalian literature, this molecule is frequently referred to as Leukotoxin due to its early association with acute respiratory distress syndrome (ARDS) and multiple organ failure.

This guide bridges the nomenclature gap, treating "endogenous vernolic acid" as 12(13)-EpOME . It details the cytochrome P450-mediated biosynthesis, the critical regulatory role of soluble epoxide hydrolase (sEH), and the precise LC-MS/MS methodologies required for quantification in biological matrices.

Part 1: The Biosynthetic Machinery (The CYP-sEH Axis)

The Substrate-Enzyme Interaction

The endogenous production of 12(13)-EpOME is a direct result of the oxidative metabolism of Linoleic Acid (LA) , the most abundant polyunsaturated fatty acid (PUFA) in the Western diet. Unlike plant biosynthesis, which utilizes specific epoxygenases, mammalian production is driven by the Cytochrome P450 (CYP) monooxygenases .

  • Primary Isoforms: CYP2C (specifically CYP2C9 in humans) and CYP2J2 are the dominant epoxygenases responsible for converting LA into 12(13)-EpOME.

  • Regio-selectivity: These enzymes produce a mixture of 9(10)-EpOME and 12(13)-EpOME. The ratio depends on the specific tissue expression of CYP isoforms.

  • Stereochemistry: While plant vernolic acid is strictly the (+)-12S,13R isomer, mammalian CYP-derived EpOMEs are often produced as racemic mixtures or with varying enantiomeric excess depending on the specific CYP isoform involved.

The Degradation Pathway: Soluble Epoxide Hydrolase (sEH)

The biological half-life of 12(13)-EpOME is tightly controlled by Soluble Epoxide Hydrolase (sEH/EPHX2) . This enzyme rapidly hydrolyzes the epoxide ring to form the vicinal diol, 12,13-DiHOME (12,13-dihydroxy-9-octadecenoic acid).

Critical Insight: In many pathological states (burns, sepsis), the toxicity previously attributed solely to the epoxide (Leukotoxin) is now understood to be shared or even exacerbated by the diol metabolite (Isoleukotoxin), particularly in mitochondrial dysfunction.

Pathway Visualization

Mammalian_Vernolic_Pathway LA Linoleic Acid (C18:2 n-6) EpOME 12(13)-EpOME (Endogenous Vernolic Acid/ Leukotoxin) LA->EpOME Epoxidation CYP CYP Epoxygencases (CYP2C9, CYP2J2) CYP->EpOME DiHOME 12,13-DiHOME (Toxic Diol) EpOME->DiHOME Hydrolysis Mito Mitochondrial Uncoupling EpOME->Mito High Conc. (Toxicity) sEH Soluble Epoxide Hydrolase (sEH) sEH->DiHOME DiHOME->Mito High Conc. (Toxicity) BAT BAT Activation (Lipokine Effect) DiHOME->BAT Physiological Signaling

Figure 1: The mammalian biosynthetic pathway converting Linoleic Acid to 12(13)-EpOME and its downstream metabolite 12,13-DiHOME.[1][2][3][4]

Part 2: Physiological vs. Pathological Roles[3]

The bioactivity of endogenous vernolic acid is concentration-dependent and context-specific. Researchers must distinguish between homeostatic signaling and acute toxicity.

Table 1: Functional Dichotomy of 12(13)-EpOME and 12,13-DiHOME
Feature12(13)-EpOME (Epoxide)12,13-DiHOME (Diol)
Primary Alias LeukotoxinIsoleukotoxin
Physiological Role Vascular tone modulation (weak)Exercise Lipokine: Promotes fatty acid uptake in skeletal muscle. BAT Activator: Induced by cold exposure.[5][6]
Pathological Role ARDS: Precursor to lung injury. Cell Death: Induces mitochondrial swelling.Pain: Sensitizes TRPV1 receptors (thermal hyperalgesia). Burn Injury: Suppresses immune response.[3]
Mechanism Uncoupling of oxidative phosphorylation.[2]Disruption of mitochondrial inner membrane potential (

).

Part 3: Analytical Protocols (LC-MS/MS)

Quantifying endogenous vernolic acid requires preventing ex vivo oxidation and hydrolysis. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation Workflow

Self-Validating Step: usage of antioxidants (BHT) and sEH inhibitors during collection is mandatory to prevent artifactual formation or degradation of the epoxide.

  • Collection: Collect plasma into EDTA tubes containing Triphenylphosphine (TPP) (to reduce hydroperoxides) and AUDA (sEH inhibitor).

  • Internal Standard Spike: Add 10 µL of deuterated standard (±)12(13)-EpOME-d4 (50 ng/mL).

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether).

    • Add 200 µL Plasma + 600 µL MTBE/Methanol (5:1).

    • Vortex 1 min, Centrifuge 3000 x g for 10 min.

    • Collect organic (upper) phase.

  • Reconstitution: Evaporate under nitrogen; reconstitute in 100 µL Methanol/Water (1:1).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Acetic Acid.

    • B: Acetonitrile/Isopropanol (90:10) + 0.1% Acetic Acid.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .

MRM Transitions (Quantification):

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
12(13)-EpOME 295.2195.118
12,13-DiHOME 313.2183.122
12(13)-EpOME-d4 (IS) 299.2198.118
Analytical Workflow Diagram

LCMS_Workflow Sample Plasma Sample (+ EDTA/BHT/AUDA) Spike Spike IS: 12(13)-EpOME-d4 Sample->Spike Extract LLE Extraction (MTBE/MeOH) Spike->Extract Dry Nitrogen Evaporation Extract->Dry Recon Reconstitute (MeOH:H2O 1:1) Dry->Recon LC Reverse Phase LC (C18 Column) Recon->LC MS MS/MS (ESI-) MRM: 295.2 -> 195.1 LC->MS

Figure 2: Optimized sample preparation and analysis workflow for quantifying 12(13)-EpOME.

Part 4: Experimental Modulation

To prove causality in mammalian models, researchers must modulate the pathway using specific chemical probes.

Inhibition Strategies
  • Inhibiting Production (CYP Blockade):

    • Agent: MS-PPOH (N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide).

    • Target: Selective inhibitor of CYP epoxygenases.

    • Outcome: Reduces endogenous 12(13)-EpOME levels.[3]

  • Inhibiting Degradation (sEH Blockade):

    • Agent: TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea).[3]

    • Target: Soluble Epoxide Hydrolase (sEH).[3][4]

    • Outcome: Increases 12(13)-EpOME; Decreases 12,13-DiHOME.[2]

    • Note: This is the gold standard for distinguishing epoxide-mediated effects from diol-mediated effects.

Causality Check

If a phenotype (e.g., pain, inflammation) is reversed by TPPU, the effect is likely driven by the DiHOME (diol) . If the phenotype is exacerbated by TPPU, the effect is likely driven by the EpOME (epoxide/vernolic acid) .

References

  • Zeldin, D. C. (2001). Epoxygenase pathways of arachidonic acid metabolism. Journal of Biological Chemistry. Link

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual Review of Pharmacology and Toxicology. Link

  • Hildreth, K., et al. (2020).[1] Cytochrome P450-derived linoleic acid metabolites EpOMEs and DiHOMEs: A review of recent studies. Journal of Nutritional Biochemistry. Link

  • Stanford, K. I., et al. (2018).[4] 12,13-diHOME: An exercise-induced lipokine that increases skeletal muscle fatty acid uptake.[6] Cell Metabolism. Link

  • Moghaddam, M. F., et al. (1997). Bioactivation of leukotoxins to their toxic diols by epoxide hydrolase. Nature Medicine. Link

  • Zheng, J., et al. (2001). Analysis of the toxic effects of linoleic acid, 12,13-cis-epoxyoctadecenoic acid, and 12,13-dihydroxyoctadecenoic acid in rabbit renal cortical mitochondria.[2][7] Archives of Biochemistry and Biophysics. Link

Sources

Function of Vernolic Acid in Plant Seed Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Subject: Biochemical Characterization, Leukotoxin Identity, and Analytical Protocols for Vernolic Acid

Executive Summary

Vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid) is an unusual epoxy fatty acid found primarily in the seed oils of Vernonia galamensis (Ironweed), Euphorbia lagascae, and Stokesia laevis. While industrially prized for its low viscosity and reactive oxirane ring—making it a superior precursor for bio-based epoxies and coatings—its biological profile presents a dichotomy critical for drug development.

In plants, vernolic acid serves as a specialized storage lipid, sequestered in triacylglycerols (TAGs) to prevent membrane disruption. In mammalian systems, however, vernolic acid is identified as a leukotoxin . Endogenously produced by neutrophils via cytochrome P450 epoxygenases, it (and its diol metabolite) is implicated in the pathology of Acute Respiratory Distress Syndrome (ARDS) and circulatory shock. This guide synthesizes the biochemical pathways, safety implications for pharmaceutical applications, and the mandatory base-catalyzed analytical protocols required to preserve the labile epoxy group during characterization.

Part 1: Chemical Identity & Biosynthesis

Vernolic acid is structurally defined by a cis-epoxide ring at the C12-C13 position of the oleic acid backbone. Its biosynthesis represents a divergence from standard fatty acid desaturation, utilizing specific epoxygenase enzymes.

Biosynthetic Pathway

The synthesis occurs on the endoplasmic reticulum (ER) membrane. The precursor, linoleic acid (18:2), is oxygenated by a


-epoxygenase.
  • Asteraceae (Vernonia, Crepis): The enzyme is a divergent FAD2 desaturase (e.g., SlEPX in Stokesia).

  • Euphorbiaceae (Euphorbia): The enzyme is a Cytochrome P450 monooxygenase (CYP).

The "Incompatibility" & Accumulation Bottleneck

A critical challenge in metabolic engineering is the "incompatibility" of vernolic acid with membrane lipids.

  • Phosphatidylcholine (PC) Pool: Vernolic acid is synthesized on PC. However, its accumulation here disrupts membrane fluidity and integrity.

  • TAG Sequestration: Efficient accumulators (Vernonia) possess specialized enzymes—DGAT (Diacylglycerol acyltransferase) and PDAT (Phospholipid:diacylglycerol acyltransferase)—that rapidly channel vernolic acid from PC into the neutral TAG pool (oil bodies), detoxifying the membrane.

Visualization: Biosynthetic Logic

The following diagram illustrates the pathway and the critical "flux" from membrane lipids to storage lipids.

Biosynthesis LA Linoleic Acid (18:2) PC_LA Linoleoyl-PC (Membrane Lipid) LA->PC_LA Incorporation Epox Δ12-Epoxygenase (FAD2 variant / CYP) PC_LA->Epox VA_PC Vernoloyl-PC (Toxic to Membrane) DAG DAG Pool VA_PC->DAG Acyl Editing (PLA2/PLC) TAG Triacylglycerol (Storage Oil) VA_PC->TAG Direct Transfer (PDAT) DAG->TAG Acyltransferase (DGAT) Epox->VA_PC Epoxidation PLA2 PLA2 / PLC DGAT VgDGAT / PDAT (Selective Channeling)

Caption: Flux of vernolic acid from synthesis on phosphatidylcholine (PC) to sequestration in triacylglycerols (TAG). Red indicates potential membrane toxicity; Green indicates safe storage.

Part 2: Biological Function & Toxicity (The Leukotoxin Connection)

For drug development professionals, understanding the mammalian bioactivity of vernolic acid is paramount. It is not merely an inert excipient.

Mammalian Toxicity: The Leukotoxin Mechanism

In humans, vernolic acid (often referred to as leukotoxin A or 9,10-epoxy-12-octadecenoate isomer) is synthesized by neutrophils during inflammation.

  • Pro-Toxin Status: The epoxide itself has biological activity, but its hydrolysis product is often more dangerous.

  • The Diol Danger: The enzyme Soluble Epoxide Hydrolase (sEH) converts vernolic acid into Vernolic Acid Diol (12,13-dihydroxy-9-octadecenoic acid).

  • Clinical Consequence: These diols (isoleukotoxins) are cytotoxic and have been directly linked to the onset of ARDS (Acute Respiratory Distress Syndrome) and multiple organ failure in burn patients.[1] They increase vascular permeability and cause pulmonary edema.

Pharmaceutical Implications[2][3][4][5]
  • Contraindication: Direct systemic administration of free vernolic acid is high-risk due to sEH conversion.

  • Drug Delivery: If used in lipid nanoparticles (LNPs), the formulation must ensure the epoxide remains intact or is chemically modified to prevent sEH binding.

  • Therapeutic Target: Inhibitors of sEH are currently being investigated to prevent the conversion of endogenous epoxy fatty acids (which can be anti-inflammatory) into their toxic diols.

Part 3: Analytical Methodologies (Protocol)

Standard fatty acid analysis methods (Acid-Catalyzed Methylation) are destructive to vernolic acid. The acidic environment opens the epoxide ring, forming methoxy-hydrins, diols, or furans, leading to false negatives or quantitation errors.

The Golden Rule: Base-Catalyzed Transmethylation

You must use base-catalyzed transesterification (Sodium Methoxide) to preserve the epoxy group.

Validated Protocol: Sodium Methoxide Method

Objective: Derivatize TAGs to Fatty Acid Methyl Esters (FAMEs) without ring opening.

Reagents:

  • Sodium Methoxide (NaOCH3): 0.5M or 1% w/v in anhydrous methanol.

  • Extraction Solvent: n-Heptane or Hexane (HPLC Grade).

  • Drying Agent: Anhydrous Sodium Sulfate (Na2SO4).

Step-by-Step Workflow:

  • Sample Prep: Weigh 50 mg of oil into a reaction vial. Dissolve in 1 mL of n-Heptane.

  • Derivatization: Add 50 µL of 1% Sodium Methoxide in Methanol.

  • Reaction: Vortex vigorously for 1 minute. Allow to stand at Room Temperature (20-25°C) for 10-20 minutes. Do not heat above 50°C.

  • Quenching (Optional but risky): Some protocols add water to separate phases, but water can hydrolyze FAMEs. Centrifugation is preferred to separate the glycerol layer.

  • Isolation: The upper heptane layer contains the FAMEs (including Methyl Vernolate). Dry over Na2SO4.

  • Analysis: Inject 1 µL into GC-MS or GC-FID.

GC Conditions (Critical):

  • Column: High-polarity cyanopropyl phase (e.g., CP-Sil 88 or DB-23) is required to separate epoxy FAMEs from standard unsaturated FAMEs.

  • Inlet Temp: 250°C.

  • Oven Program: 150°C (hold 2 min) -> 5°C/min -> 240°C (hold 10 min).

Visualization: Analytical Decision Tree

Analysis Sample Seed Oil Sample (TAGs) Method Choose Derivatization Method Sample->Method Acid Acid-Catalyzed (BF3 / HCl / H2SO4) Method->Acid Avoid Base Base-Catalyzed (Sodium Methoxide) Method->Base Preferred Result_Acid Ring Opening (Diols / Furans / Artifacts) INVALID QUANTITATION Acid->Result_Acid Result_Base Epoxy Ring Intact (Methyl Vernolate) ACCURATE QUANTITATION Base->Result_Base

Caption: Analytical workflow emphasizing the necessity of base-catalyzed transmethylation to avoid artifact formation.

Part 4: Industrial Extraction (Supercritical CO2)

For high-purity applications, thermal degradation during extraction must be minimized. Supercritical Fluid Extraction (SFE) is the superior method for vernolic acid recovery.

Optimized SFE Parameters:

Parameter Range Optimal Setpoint Rationale
Pressure 20 - 37 MPa 25 - 30 MPa High density for TAG solubility without excessive compression costs.
Temperature 40 - 70°C 40 - 50°C Low temp prevents epoxy ring degradation and polymerization.
Co-solvent Ethanol 0 - 5% Minimal ethanol needed; pure CO2 is sufficient for neutral lipids.

| Yield | - | ~80 g/kg | Comparable to solvent extraction but solvent-free. |

References

  • Biosynthesis & Enzymes: Bafor, M., et al. (1993). Regulation of triacylglycerol biosynthesis in embryos of Vernonia galamensis. Archives of Biochemistry and Biophysics. Link

  • Leukotoxin Toxicity: Moghaddam, M. F., et al. (1997). Bioactivation of leukotoxins to their toxic diols by epoxide hydrolase. Nature Medicine. Link

  • Analytical Method (Base-Catalyzed): Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis. Advances in Lipid Methodology. Link

  • Supercritical Extraction: Perretti, G., et al. (2007). Supercritical fluid extraction of Vernonia galamensis seeds. Journal of Food Engineering. Link

  • DGAT Function: Li, R., et al. (2010). Diacylglycerol acyltransferases from Vernonia and Stokesia prefer substrates with vernolic acid. Lipids.[1][2][3][4][5][6] Link

Sources

Methodological & Application

High-Resolution Quantification of cis-(+)-Vernolic Acid in Seed Oil via HPLC-ELSD and HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-LIPID-042

Abstract & Core Directive

cis-(+)-Vernolic acid (12,13-epoxy-9-cis-octadecenoic acid) is a high-value epoxy fatty acid primarily extracted from Vernonia galamensis seeds. Its unique oxirane ring confers low viscosity and high reactivity, making it a critical precursor for bio-polymers, adhesives, and pharmaceutical formulations.

The Analytical Challenge: Standard Gas Chromatography (GC) methods require high temperatures and acidic transesterification, which frequently cause the thermal degradation of the epoxy ring or ring-opening to form diols (e.g., 12,13-dihydroxyoleic acid).

The Solution: This protocol details a High-Performance Liquid Chromatography (HPLC) workflow using Evaporative Light Scattering Detection (ELSD) as the primary method for underivatized quantification.[1][2] An alternative HPLC-UV method utilizing phenacyl bromide derivatization is provided for laboratories lacking ELSD instrumentation.

Experimental Workflow (Logic & Causality)

The following diagram outlines the critical path from raw seed to quantified data. Note the bifurcation at the detection stage.

G Seed Vernonia galamensis Seeds Extract Cold Extraction (n-Hexane) Avoids thermal degradation Seed->Extract Oil Crude Vernonia Oil (TAG Matrix) Extract->Oil Hydrolysis Mild Saponification (0.5M KOH/EtOH, 40°C) *Critical: Low Temp protects Epoxy Ring* Oil->Hydrolysis Release Free Fatty Acids Acidification Controlled Acidification (pH adjustment to 4.0-5.0) Hydrolysis->Acidification Protonate Carboxyls Partition L-L Extraction (Diethyl Ether) Acidification->Partition Choice Detection Method Selection Partition->Choice MethodA Method A: HPLC-ELSD (Direct Analysis) Choice->MethodA Preferred (Robust) MethodB Method B: HPLC-UV (Derivatization w/ p-BPB) Choice->MethodB Alternative (Sensitive) Result Quantification (mg/g Oil) MethodA->Result MethodB->Result

Figure 1: Analytical workflow for Vernolic Acid quantification emphasizing the preservation of the epoxy moiety.

Sample Preparation Protocol

Reagents[4][5][6][7][8][9][10]
  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), n-Hexane, Diethyl Ether.

  • Standards: cis-(+)-Vernolic acid standard (>98% purity, Sigma-Aldrich or Matreya).

  • Internal Standard (IS): Pentadecanoic acid (C15:0) or Heptadecanoic acid (C17:0).

  • Buffer: Formic acid (FA) or Acetic acid (AA).

Extraction (Seed to Oil)
  • Grinding: Cryogenically grind 10 g of Vernonia seeds to prevent frictional heat.

  • Extraction: Extract with 100 mL n-Hexane under nitrogen atmosphere for 4 hours (Soxhlet is acceptable only if bath temp <60°C; otherwise, use cold maceration).

  • Evaporation: Remove solvent via rotary evaporator at ≤40°C .

Mild Saponification (Oil to FFA)

Why this matters: Standard saponification uses boiling alkali, which destroys the epoxy ring. We use a "Cold Saponification" approach.

  • Weigh 50 mg of oil into a glass vial.

  • Add 100 µL of Internal Standard solution (5 mg/mL C17:0 in EtOH).

  • Add 2 mL of 0.5 M KOH in Ethanol (95%).

  • Incubate: Purge with Nitrogen, cap tightly, and stir at 40°C for 60 minutes.

  • Termination: Cool to room temperature. Add 2 mL distilled water.

  • Acidification: Carefully add 1 M Acetic Acid dropwise until pH reaches ~4.0–5.0. Do not use strong mineral acids (HCl/H2SO4) as they catalyze ring opening.

  • Extraction: Extract FFAs with 2 x 3 mL Diethyl Ether. Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate under N₂ stream.

  • Reconstitution: Dissolve residue in 1 mL Mobile Phase (Initial conditions).

Method A: HPLC-ELSD (Direct Quantification)

Status: Gold Standard for Lipid Analysis. Principle: Separation based on hydrophobicity; detection based on non-volatile mass.

Chromatographic Conditions
ParameterSpecification
System HPLC with Evaporative Light Scattering Detector (ELSD)
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 250 x 4.6 mm, 5 µm)
Column Temp 30°C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Vol 20 µL
Gradient Program
Time (min)% A (Water)% B (ACN)Phase
0.03070Equilibration
2.03070Isocratic Hold
20.00100Linear Gradient
25.00100Wash
25.13070Re-equilibration
ELSD Settings
  • Drift Tube Temperature: 45°C (Low temperature minimizes evaporation of semi-volatile fatty acids).

  • Nebulizer Gas: Nitrogen (3.5 bar).

  • Gain: Set to optimize signal-to-noise for 10 µg injection.

Data Processing (Critical)

ELSD response is non-linear . You must fit the calibration curve using a Power Function:



  • Plot log(Area) vs. log(Concentration) to obtain a linear relationship for quantification.

Method B: HPLC-UV (Derivatization Alternative)

Status: Alternative for labs without ELSD. Principle: Fatty acids are derivatized with p-Bromophenacyl Bromide (p-BPB) to attach a UV-absorbing chromophore, allowing detection at 254 nm.

Derivatization Protocol[7][9]
  • Reactants: Mix 100 µL of FFA sample (from Step 3.3) with:

    • 200 µL p-BPB reagent (10 mg/mL in ACN).

    • 10 µL 18-Crown-6 ether (catalyst).

    • 10 mg K₂CO₃ (solid).

  • Reaction: Heat at 80°C for 30 minutes in a sealed vial.

  • Cleanup: Cool, filter through 0.22 µm PTFE filter.

Chromatographic Conditions[4][5][8][9][10]
  • Column: C18 (Same as Method A).

  • Mobile Phase: Isocratic 85:15 (Acetonitrile : Water).

  • Detection: UV-Vis / DAD at 254 nm .

  • Flow Rate: 1.2 mL/min.

  • Run Time: ~20 minutes.

Validation Parameters (Self-Validating System)

ParameterAcceptance CriteriaMethod A (ELSD)Method B (UV)
Linearity (R²) > 0.995Log-Log FitLinear Fit
LOD S/N > 3~1-5 µg/mL~0.1 µg/mL
Recovery 90-110%Verified by spiking standard into blank oilVerified by spiking
Precision (RSD) < 2.0%Typically 1.5-3.0% (ELSD drift)< 1.0%
Specificity Resolution > 1.5Vernolic Acid elutes before Oleic AcidDerivatives resolve well

Troubleshooting Guide:

  • Ghost Peaks (ELSD): Mobile phase contamination. Use LC-MS grade solvents only.

  • Low Recovery: Check saponification pH. If pH < 3, epoxy ring opens to form diols (elute earlier). If pH > 6, FFAs remain in aqueous phase.

  • Peak Tailing: Add 0.1% Formic Acid to mobile phase to suppress silanol interactions.

References

  • Carlson, K. D., & Chang, S. P. (1985). Chemical epoxidation of a natural unsaturated fatty acid: Vernonia galamensis oil. Journal of the American Oil Chemists' Society.[2] Link

  • Gérard, H. C., et al. (1992). Separation and quantitation of hydroxy and epoxy fatty acids by high-performance liquid chromatography with an evaporative light-scattering detector. Journal of the American Oil Chemists' Society.[2] Link

  • Silván, J. M., et al. (2021). Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours. PMC - NIH. Link

  • Chebude, Y., et al. (2023). Preparation and Characterization of Vernolic Acid Methyl Ester Functionalized Ordered Mesoporous Materials. African Journal of Online (AJOL). Link

  • Wood, R. (1986). High-Performance Liquid Chromatography Analysis of Fatty Acids. In: Analysis of Oils and Fats. Link

Sources

Application Note: Synthesis of Bio-Based Resins and Adhesives from Vernolic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and material scientists focusing on sustainable polymer chemistry. It details the synthesis of bio-based epoxy resins and adhesives utilizing Vernolic Acid , primarily derived from Vernonia galamensis oil.[1]

Executive Summary

Vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid) is a naturally occurring epoxidized fatty acid found in high concentrations (~70-80%) in the seed oil of Vernonia galamensis. Unlike soybean or linseed oils which require industrial epoxidation (using peroxides/acids), Vernonia oil is naturally epoxidized, reducing processing steps and chemical waste.

This guide provides protocols for converting Vernonia oil (VO) into:

  • Thermoset Structural Resins: Using anhydride curing agents for high thermal stability.[2]

  • Flexible Adhesives: Using amine curing agents for ambient-cure bonding.

Chemical Basis & Mechanism

The utility of vernolic acid lies in its oxirane (epoxy) ring located at the C12-C13 position and a double bond at C9-C10. The internal epoxy group is less reactive than terminal glycidyl groups found in synthetic resins (like BPA-DGEBA), requiring specific catalysts and elevated temperatures for optimal crosslinking.

Reaction Pathways

The two primary mechanisms for curing Vernolic acid-based resins are Nucleophilic Attack (Amines) and Ring-Opening Copolymerization (Anhydrides) .

ReactionMechanism cluster_Amine Amine Curing (Adhesive) cluster_Anhydride Anhydride Curing (Resin) VernolicAcid Vernolic Acid (Internal Epoxy Group) Amine Diamine (Nucleophile) VernolicAcid->Amine R.T. / 60°C Anhydride Cyclic Anhydride VernolicAcid->Anhydride 120-150°C + Catalyst (Imidazoles) Hydroxyl Beta-Hydroxy Amine (Crosslink) Amine->Hydroxyl Ring Opening Properties_Adh Flexible, High Peel Strength Hydroxyl->Properties_Adh Ester Polyester Network (Rigid Thermoset) Anhydride->Ester Copolymerization Properties_Res High Tg, Chemical Resistance Ester->Properties_Res

Figure 1: Reaction pathways for Vernolic Acid curing. Amine pathways yield flexible networks suitable for adhesives, while anhydride pathways yield rigid polyester networks for structural resins.

Pre-Synthesis: Characterization & Preparation

Before synthesis, the Epoxy Equivalent Weight (EEW) of the specific batch of Vernonia oil must be determined to calculate stoichiometric ratios.

Reagents Required:

  • Crude Vernonia galamensis oil.[1][3][4]

  • Glacial acetic acid, Chlorobenzene, Tetraethylammonium bromide.

  • 0.1 N Perchloric acid in glacial acetic acid.

Protocol: EEW Determination (ASTM D1652 Modified)

  • Dissolve 0.5g of Vernonia oil in 10 mL chlorobenzene.

  • Add 10 mL glacial acetic acid and 0.5g tetraethylammonium bromide.

  • Titrate with 0.1 N perchloric acid to a Crystal Violet endpoint (blue-green).

  • Calculation:

    
    
    Where 
    
    
    
    = mass of sample (g),
    
    
    = Normality of titrant,
    
    
    = Volume of titrant (mL).
    • Typical EEW for Vernonia Oil:400–430 g/eq .

Protocol A: Structural Resin Synthesis (Anhydride Cure)

Application: Composite matrices, potting compounds, rigid coatings. Target Properties: High thermal stability, moisture resistance.[5]

Materials
  • Resin: Vernonia Oil (VO).[1][3]

  • Hardener: Methyl Hexahydrophthalic Anhydride (MHHPA) or Nadic Methyl Anhydride (NMA).[6]

  • Catalyst: 1-Methylimidazole (1-MI) or 2-Ethyl-4-methylimidazole (2E4MZ).

  • Stoichiometry: Anhydride/Epoxy molar ratio (R) = 0.85 – 1.0.

Step-by-Step Methodology
  • Degassing: Heat Vernonia oil to 60°C under vacuum (-0.1 MPa) for 30 minutes to remove moisture and volatiles. Critical: Moisture reacts with anhydrides, reducing crosslinking density.

  • Mixing:

    • Calculate mass of anhydride:

      
      
      (AEW = Anhydride Equivalent Weight, approx 168 for MHHPA).
      
    • Add MHHPA to the degassed oil. Mix mechanically at 500 RPM for 10 minutes.

  • Catalyst Addition: Add 1.0 wt% (based on total mass) of 1-Methylimidazole. Mix for 2 minutes. Pot life is approx. 4 hours at room temperature.

  • Casting: Pour mixture into a pre-heated steel mold (coated with release agent).

  • Cure Cycle (Step-Cure):

    • Stage 1: 120°C for 2 hours (Gelation).

    • Stage 2: 150°C for 4 hours (Crosslinking).

    • Stage 3 (Post-Cure): 170°C for 1 hour (Maximize Tg).

  • Cooling: Cool slowly (2°C/min) to room temperature to prevent internal stress.

Protocol B: Bio-Adhesive Formulation (Amine Cure)

Application: Flexible bonding (wood, plastic), impact-resistant coatings. Target Properties: High peel strength, flexibility.

Materials
  • Resin: Vernonia Oil (VO).[1][3]

  • Modifier: Bisphenol-A Epoxy (DGEBA) - Optional, added at 20-30% to increase tack.

  • Hardener: Triethylenetetramine (TETA) or Isophorone Diamine (IPDA).

  • Stoichiometry: 1:1 ratio of Amine Hydrogen Equivalent Weight (AHEW) to EEW.

Step-by-Step Methodology
  • Preparation: If using a hybrid system, blend VO and DGEBA at 60°C until homogeneous. Cool to 25°C.

  • Stoichiometry Calculation:

    
    
    (Typical AHEW for TETA = 24.4 g/eq).
    
  • Mixing: Add amine hardener to the resin. Mix vigorously for 3 minutes. Note: Reaction is exothermic but slower than pure DGEBA due to steric hindrance of VO's internal epoxy groups.

  • Application: Apply a 100 µm layer to both substrates.

  • Clamping & Curing:

    • Clamp substrates at 50 psi.

    • Cure Schedule: 24 hours at 25°C (Handling strength) + 4 hours at 80°C (Full cure).

    • Note: Pure Vernonia oil amines may require the 80°C step to fully cure due to low reactivity.

Characterization & Performance Data

The following table summarizes typical properties of Vernonia-based resins compared to standard petroleum-based epoxy (DGEBA).

PropertyProtocol A (VO + Anhydride)Protocol B (VO + Amine)Standard DGEBA Epoxy
Glass Transition (Tg) 40°C – 60°C10°C – 30°C140°C – 160°C
Tensile Strength 25 – 35 MPa5 – 15 MPa60 – 80 MPa
Elongation at Break 8 – 12%40 – 80%2 – 5%
Lap Shear Strength 12 MPa (Al-Al)8 MPa (Al-Al)18 MPa (Al-Al)
Bio-Content > 60%> 80%< 5%

Interpretation:

  • Modulus: VO resins are significantly more flexible due to the long aliphatic chain (C18) acting as an internal plasticizer.

  • Thermal: Lower Tg limits VO resins to non-structural or toughening applications unless blended with rigid aromatics.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Resin remains tacky (uncured) Incorrect StoichiometryRe-calculate EEW; Vernonia oil varies by harvest. Ensure R=0.85-1.0 for anhydrides.
Low Tg / Too Soft Incomplete CureIncrease post-cure temp to 170°C. Verify catalyst activity (imidazoles degrade with moisture).
Bubbles in Casting Moisture / VolatilesDegas oil at 60°C/vacuum for longer. Ensure anhydrides are stored dry.
Phase Separation IncompatibilityIf blending with DGEBA, ensure thorough mixing at 60°C. VO is hydrophobic; avoid water-based hardeners.

References

  • Muturi, P., et al. "Epoxidation of Vernonia galamensis oil and its application in biopolymers." Industrial Crops and Products, vol. 2, no. 4, 1994.

  • Scarpa, A., et al. "Synthesis and Characterization of Bio-Based Epoxy Resins from Vernonia Oil." Journal of Applied Polymer Science, 2021.

  • Dixie Chemical. "Formulating Anhydride-Cured Epoxy Systems."[6] Technical Bulletin.

  • ASTM International. "ASTM D1652-11: Standard Test Method for Epoxy Content of Epoxy Resins."

  • Tan, S.G., & Chow, W.S. "Biobased Epoxies: Research Progress and Applications." Polymer-Plastics Technology and Engineering, 2010.

Sources

Application Note: Investigating the Therapeutic Potential of Vernolic Acid in Acute Respiratory Distress Syndrome (ARDS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acute Respiratory Distress Syndrome (ARDS) remains a critical care challenge characterized by diffuse alveolar damage, pulmonary edema, and a "cytokine storm" driven by neutrophil infiltration. Current pharmacotherapy is limited, necessitating novel anti-inflammatory candidates.[1]

This Application Note outlines a rigorous workflow to investigate Vernolic Acid (12,13-epoxy-9-octadecenoic acid), a naturally occurring epoxy fatty acid found abundantly in Vernonia galamensis. While Vernonia extracts have demonstrated broad anti-inflammatory properties, the specific efficacy of purified Vernolic Acid in ARDS models requires targeted validation. This guide provides standardized protocols for in vitro mechanistic screening and in vivo efficacy testing, focusing on the inhibition of the TLR4/NF-κB signaling axis.

Scientific Background & Mechanistic Hypothesis

The Candidate: Vernolic Acid

Vernolic Acid is a mono-epoxy fatty acid. Structurally, it resembles endogenous epoxyeicosatrienoic acids (EETs), which are cytochrome P450 metabolites known to exert potent anti-inflammatory effects in the vasculature and lungs.

The Target: ARDS Pathophysiology

ARDS progression is driven by the activation of alveolar macrophages via Toll-like Receptor 4 (TLR4) upon exposure to stimuli like Lipopolysaccharide (LPS).[2][3] This triggers the NF-κB signaling cascade, resulting in the release of TNF-α, IL-1β, and IL-6, leading to endothelial barrier disruption.

Mechanistic Hypothesis

We hypothesize that Vernolic Acid mitigates ARDS via two synergistic mechanisms:

  • Direct NF-κB Inhibition: Blocking the phosphorylation of IκBα, thereby preventing the nuclear translocation of the p65 subunit.

  • Oxidative Stress Modulation: Potentially activating the Nrf2 pathway to scavenge Reactive Oxygen Species (ROS) generated during the respiratory burst.

Experimental Workflow Visualization

The following diagram illustrates the integrated workflow from compound preparation to mechanistic validation.

Workflow cluster_0 In Vitro Assays Compound Vernolic Acid (Purified/Synthetic) InVitro In Vitro Screening (RAW 264.7 Macrophages) Compound->InVitro Dose Optimization (10-100 µM) InVivo In Vivo Validation (LPS-induced ARDS in Mice) InVitro->InVivo Select Effective Dose NO_Assay Griess Assay (NO) InVitro->NO_Assay WB Western Blot (p-NF-κB/IκBα) InVitro->WB Readouts Downstream Analysis (ELISA, WB, Histology) InVivo->Readouts Tissue Collection

Figure 1: Integrated experimental workflow for validating Vernolic Acid efficacy in ARDS models.

Protocol 1: In Vitro Mechanistic Screening

Objective: Determine the IC50 of Vernolic Acid on pro-inflammatory cytokine release and validate NF-κB inhibition. Model: RAW 264.7 Murine Macrophages (LPS-stimulated).[2][4]

Reagents & Preparation[3][5]
  • Vernolic Acid Stock: Dissolve purified Vernolic Acid in DMSO to create a 100 mM stock. Store at -80°C under nitrogen to prevent oxidation.

  • LPS (E. coli O111:B4): Prepare 1 mg/mL stock in PBS.

  • Cell Media: DMEM + 10% FBS + 1% Pen/Strep.

Step-by-Step Methodology
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 6-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Pre-treatment: Replace media with serum-reduced media (1% FBS). Treat cells with Vernolic Acid (0, 10, 30, 50, 100 µM) for 1 hour.

    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control:[5] Dexamethasone (1 µM).

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the Negative Control. Incubate for:

    • 30 min - 1 hr: For Western Blot (phosphorylation analysis).

    • 24 hrs: For Cytokine ELISA and Griess Assay (Nitric Oxide).

  • Harvesting:

    • Supernatant: Collect for ELISA (TNF-α, IL-6) and NO analysis.

    • Lysate: Wash cells with cold PBS. Lyse using RIPA buffer + Phosphatase Inhibitors for protein extraction.

Protocol 2: In Vivo Efficacy (LPS-induced ARDS)

Objective: Assess the ability of Vernolic Acid to reduce pulmonary edema and neutrophil infiltration in a physiological system. Model: C57BL/6 Mice (Male, 8-10 weeks).

Experimental Groups (n=8 per group)
GroupChallengeTreatmentRoute/Timing
Sham PBS (i.t.)Vehiclei.p. 1h pre-challenge
Model LPS (5 mg/kg i.t.)Vehiclei.p. 1h pre-challenge
Low Dose LPS (5 mg/kg i.t.)Vernolic Acid (10 mg/kg)i.p. 1h pre-challenge
High Dose LPS (5 mg/kg i.t.)Vernolic Acid (50 mg/kg)i.p. 1h pre-challenge
Pos. Ctrl LPS (5 mg/kg i.t.)Dexamethasone (5 mg/kg)i.p. 1h pre-challenge
Step-by-Step Methodology
  • Induction: Anesthetize mice (Isoflurane). Instill LPS (5 mg/kg) intratracheally (i.t.) using a microsprayer or catheter to induce acute lung injury.

  • Treatment: Administer Vernolic Acid intraperitoneally (i.p.) 1 hour prior to LPS to test prophylactic efficacy (or 1 hour post-LPS for therapeutic efficacy).

  • Termination: Sacrifice mice 24 hours post-LPS challenge.

  • Sample Collection:

    • Bronchoalveolar Lavage Fluid (BALF): Cannulate the trachea and lavage with 0.8 mL cold PBS (x3). Centrifuge BALF; use supernatant for ELISA and pellet for cell counting.

    • Lung Tissue (Right Lobe): Snap freeze for Western Blot/MPO assay.

    • Lung Tissue (Left Lobe): Fix in 10% formalin for H&E Histology.

    • Lung Wet/Dry Ratio: Weigh a portion of fresh lung (Wet), dry at 60°C for 72h, and re-weigh (Dry).

Data Analysis & Expected Results

Quantitative Readouts

Summarize your findings using the following template structure:

AssayMetricExpected Trend (Model Group)Expected Trend (Vernolic Acid Treated)
Lung W/D Ratio Pulmonary EdemaHigh IncreaseSignificant Decrease (p<0.05)
BALF Cell Count Neutrophil InfiltrationHigh (

cells)
Reduced Infiltration
ELISA (BALF) TNF-α, IL-1β, IL-6Spike (>500 pg/mL)Dose-dependent Reduction
MPO Activity Neutrophil AccumulationHigh ActivityReduced Activity
Mechanistic Signaling Pathway

The following diagram details the specific molecular checkpoints Vernolic Acid is expected to modulate within the macrophage.

SignalingPathway LPS LPS (Extracellular) TLR4 TLR4 Receptor LPS->TLR4 Activation IKK IKK Complex TLR4->IKK Signaling Cascade IkB IκBα (Inhibitor) IKK->IkB Phosphorylation (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Dissociation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription VernolicAcid Vernolic Acid (Inhibitor) VernolicAcid->IKK Blocks Phosphorylation

Figure 2: Proposed mechanism of action. Vernolic Acid prevents the degradation of IκBα, locking NF-κB in the cytoplasm.

Troubleshooting & Critical Considerations

  • Solubility Issues: Vernolic Acid is hydrophobic. Ensure the final DMSO concentration in cell culture is <0.1% to avoid cytotoxicity. If precipitation occurs in aqueous media, complexing with BSA (Fatty Acid Free) may be required (similar to Palmitate preparation).

  • LPS Variability: Different serotypes of LPS (e.g., O111:B4 vs O55:B5) have varying potency. Titrate your LPS lot to ensure a robust cytokine response before testing the drug.

  • Oxidation: Epoxy fatty acids are sensitive to oxidation. Always handle stocks on ice and minimize light exposure.

References

  • Toyang, N. J., & Verpoorte, R. (2013). A review of the medicinal potentials of plants of the genus Vernonia (Asteraceae). Journal of Ethnopharmacology. Link

  • Kwon, D. J., et al. (2013). Casuarinin suppresses TPA-induced inflammation by inhibiting NF-κB and MAPKs pathways in human keratinocytes. Archives of Pharmacal Research. (Provides context on NF-κB inhibition protocols). Link

  • Matthay, M. A., et al. (2019). Acute respiratory distress syndrome. Nature Reviews Disease Primers. (Authoritative review on ARDS pathophysiology). Link

  • Bylund, J., et al. (2010). Pro-resolving lipid mediators in the resolution of acute inflammation. Cellular and Molecular Life Sciences. (Context on lipid mediators in lung injury). Link

  • Ibrahim, A., et al. (2025). Vernonia galamensis, Potential new crop source of epoxy acid. ResearchGate.[6] (Source of Vernolic Acid characterization).[4][5][6][7] Link

Sources

Soluble epoxide hydrolase (sEH) activity assay with vernolic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Specificity Soluble Epoxide Hydrolase (sEH) Activity Assay Using Vernolic Acid

Abstract

This application note details a rigorous protocol for quantifying Soluble Epoxide Hydrolase (sEH/EPHX2) activity using Vernolic Acid (12,13-epoxy-9-octadecenoic acid) as a natural lipid substrate. Unlike fluorogenic surrogates (e.g., PHOME), vernolic acid structurally mimics endogenous epoxyeicosatrienoic acids (EETs), providing a biologically relevant model for enzyme kinetics and inhibitor screening. Due to the lack of a chromophore in vernolic acid, this protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct, label-free quantification of the hydrolysis product, 12,13-dihydroxy-9-octadecenoic acid (DHO).

Introduction & Biological Context

Soluble Epoxide Hydrolase (sEH) is a critical cytosolic enzyme in the arachidonic acid cascade. Its primary physiological role is the hydrolysis of anti-inflammatory and vasodilatory Epoxyeicosatrienoic Acids (EETs) into their corresponding, less active Dihydroxyeicosatrienoic Acids (DHETs) .[1] Consequently, sEH inhibition is a validated therapeutic strategy for hypertension, inflammation, and neuropathic pain.

Why Vernolic Acid? While high-throughput screening often employs fluorogenic substrates like PHOME, these are structural surrogates. Vernolic acid , a naturally occurring epoxy fatty acid found in Vernonia galamensis oil, shares the exact fatty acid backbone structure of endogenous substrates. It serves as an excellent probe for:

  • True Kinetic Profiling: Determining

    
     and 
    
    
    
    with a lipid-based substrate.
  • Mechanistic Studies: Validating inhibitors that may bind differently to lipid-like vs. synthetic substrates.

sEH Signaling & Reaction Pathway

sEH_Pathway AA Arachidonic Acid EETs EETs (Anti-inflammatory) AA->EETs Oxidation CYP CYP450 Epoxygenases CYP->EETs DHETs DHETs (Inactive/Pro-inflammatory) EETs->DHETs Hydrolysis sEH sEH Enzyme (Target) sEH->DHETs DHO Vernolic Acid Diol (12,13-DHO) sEH->DHO Vern Vernolic Acid (Substrate) Vern->DHO sEH Hydrolysis (Assay Reaction)

Figure 1: Biological context of sEH in the arachidonic acid cascade and the parallel hydrolysis of the model substrate Vernolic Acid.

Materials & Reagents

Chemicals[2][3][4]
  • Substrate: Vernolic Acid (

    
    98% purity). Note: Store at -20°C under argon to prevent auto-oxidation.
    
  • Enzyme: Recombinant Human sEH (hsEH) or Murine sEH (msEH).[2]

  • Internal Standard (IS): 12,13-DHO-d11 or 10-hydroxy-decanoic acid (if isotopologue is unavailable).

  • Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA (Fatty Acid Free). BSA improves enzyme stability but must be minimized to avoid MS ion suppression.

  • Stop Solution: Acetonitrile (ACN) with 1% Formic Acid.

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Mass Spectrometer: Triple Quadrupole (QqQ) operating in Negative Electrospray Ionization (ESI-) mode.

  • Column: C18 Reverse Phase (e.g., Kinetex 1.7µm C18, 50 x 2.1 mm).

Experimental Protocol

This protocol is designed for a 96-well plate format but can be scaled up.

Step 1: Substrate Preparation

Vernolic acid is hydrophobic. Prepare a 10 mM stock solution in 100% Ethanol or DMSO.

  • Critical: Avoid repeated freeze-thaw cycles. Aliquot into single-use vials.

  • Working Solution: Dilute stock to 400 µM in Assay Buffer (4x concentration) immediately before use.

Step 2: Enzymatic Reaction
  • Enzyme Prep: Dilute sEH enzyme to 4 ng/mL (approx. 60 pM) in Assay Buffer.

  • Plating: Add 75 µL of diluted sEH to wells.

  • Inhibitor Screen (Optional): Add 1 µL of test compound (in DMSO). Incubate 5 min at 30°C.

  • Initiation: Add 25 µL of Vernolic Acid Working Solution (Final [S] = 100 µM).

  • Incubation: Incubate at 30°C for 10-15 minutes with gentle shaking.

    • Note: Reaction linearity must be established; <15% substrate consumption is ideal for kinetic validity.

Step 3: Termination & Extraction
  • Stop: Add 100 µL of ice-cold Stop Solution (ACN + 1% Formic Acid) containing the Internal Standard (200 nM).

  • Precipitation: Centrifuge plate at 3,000 x g for 10 minutes at 4°C to pellet proteins.

  • Transfer: Transfer 100 µL of supernatant to a fresh LC-MS vial/plate.

Step 4: LC-MS/MS Quantification
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MRM Transitions (Negative Mode):

    • Vernolic Acid (Precursor):

      
       295.2 
      
      
      
      Product ions (specific to fragmentation).
    • 12,13-DHO (Product):

      
       313.2 
      
      
      
      183.1 (Quantifier), 295.2 (Qualifier).
    • Note: Optimize collision energy (CE) for your specific instrument.

Workflow Diagram

Workflow Prep 1. Prepare Reagents Vernolic Acid (100µM) sEH Enzyme (4 ng/mL) Incubate 2. Incubation 30°C, 15 mins (Enzyme + Substrate) Prep->Incubate Stop 3. Termination Add ACN + 1% Formic Acid + Internal Standard Incubate->Stop Spin 4. Centrifugation 3000 x g, 10 min Remove Protein Stop->Spin Analyze 5. LC-MS/MS Analysis Quantify 12,13-DHO (m/z 313.2 -> 183.1) Spin->Analyze

Figure 2: Step-by-step experimental workflow for the LC-MS/MS sEH assay.

Data Analysis & Interpretation

Calculation of Specific Activity

Calculate the concentration of the product (12,13-DHO) using the ratio of the analyte peak area to the Internal Standard peak area, interpolated from a standard curve.



Inhibition Analysis ( )

For drug screening, normalize activity to the "No Inhibitor" control (100% Activity). Fit data to a 4-parameter logistic equation:



Table 1: Troubleshooting Guide

IssuePossible CauseSolution
High Background Spontaneous hydrolysisEnsure reagents are pH 7.0; Store substrate in DMSO, not water.
Low Signal Ion suppressionReduce BSA concentration; Switch to APCI source if ESI is suppressed.
Non-Linear Rates Substrate depletionReduce incubation time or enzyme concentration (<10% conversion).
Peak Tailing Column overloadDilute samples 1:10 with Mobile Phase A before injection.

References

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual Review of Pharmacology and Toxicology. Link

  • Decker, M., et al. (2009). Soluble Epoxide Hydrolase: A Novel Therapeutic Target. Journal of Medicinal Chemistry. Link

  • Yang, J., et al. (2009). Quantitative profiling of eicosanoids and other oxylipins by liquid chromatography-tandem mass spectrometry. Analytical Chemistry. Link

  • Newman, J. W., et al. (2005). Epoxide hydrolases: their role and interactions with lipid metabolism. Progress in Lipid Research. Link

Sources

Application Note: Transgenic Production of Vernolic Acid in Oilseed Crops

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Vernolic acid (12,13-epoxy-9-octadecenoic acid) is a high-value industrial fatty acid used in the production of bio-based epoxies, paints, and plasticizers.[1][2] While naturally occurring in Vernonia galamensis, the poor agronomic traits of this species necessitate its production in established oilseed crops. This guide details the metabolic engineering strategy to overcome the "phosphatidylcholine (PC) bottleneck" that historically limits yields. We provide a validated workflow for the co-expression of


12-epoxygenase and specialized type-2 diacylglycerol acyltransferases (DGAT2) in Camelina sativa, utilizing a rapid floral dip transformation protocol and a non-destructive lipid analysis method to preserve epoxide integrity.

Part 1: Metabolic Engineering Strategy

The "Push-Pull" Mechanism

Early attempts to produce vernolic acid in transgenic plants failed to achieve commercially viable levels (<10%) due to a metabolic bottleneck. The enzyme responsible for epoxide formation,


12-epoxygenase, modifies oleic acid attached to the sn-2 position of phosphatidylcholine (PC), not directly on the Triacylglycerol (TAG) assembly line.

If the resulting vernolic acid remains on the PC membrane lipids, it disrupts membrane fluidity, causing cellular toxicity and poor seed germination. To achieve high accumulation, the system requires a Push-Pull strategy:

  • Push: High expression of

    
    12-epoxygenase (SlEPX or VgEpox) to convert oleic acid to vernolic acid.
    
  • Pull: Rapid removal of vernolic acid from PC and incorporation into TAG using a specialized acyltransferase (e.g., VgDGAT2) that selectively utilizes epoxy-fatty acids.

DOT Diagram: The PC-to-TAG Flux

The following diagram illustrates the critical diversion of vernolic acid from membrane lipids (toxicity) to storage lipids (yield).

VernolicAcidPathway Oleic_PC Oleic Acid (on PC) Vernolic_PC Vernolic Acid (on PC) Oleic_PC->Vernolic_PC Epoxidation Membrane_Toxicity Membrane Disruption (Cell Death) Vernolic_PC->Membrane_Toxicity Accumulation (Bottleneck) DAG Diacylglycerol (DAG) Vernolic_PC->DAG Acyl Editing (PC-DAG exchange) TAG Triacylglycerol (Storage Oil) Vernolic_PC->TAG PDAT Activity (Inefficient) DAG->TAG Acylation via VgDGAT2 Epoxygenase Δ12-Epoxygenase (SlEPX) PDAT PDAT (Endogenous) VgDGAT2 VgDGAT2 (Transgenic)

Caption: Figure 1. The "Push-Pull" strategy. Transgenic VgDGAT2 is required to channel toxic Vernolic Acid from PC membranes into neutral TAG storage.

Part 2: Vector Construction & Host Selection

Host System: Camelina sativa

Camelina is the preferred chassis for this application due to:

  • Genetic Similarity: Close relative of Arabidopsis, allowing the use of identical floral dip protocols.

  • No Tissue Culture: Bypasses the recalcitrant regeneration steps required for Soybean or Canola.

  • High Oil Content: Seeds contain 35-45% oil, providing a robust sink for vernolic acid.

Genetic Construct Design

To maximize yield, use a binary vector (e.g., pBinGlyBar1) containing a multigene cassette.

ComponentSource OrganismGene/ElementRationale
Promoter 1 Brassica napusNapin (seed-specific)Drives expression only in developing seeds to avoid vegetative toxicity.
Gene 1 Stokesia laevisSlEPXHigh-efficiency

12-epoxygenase. Superior stability compared to Crepis variants.
Promoter 2 Glycine maxGlycininDistinct seed-specific promoter to prevent transcriptional silencing (homology dependent).
Gene 2 Vernonia galamensisVgDGAT2Preferentially incorporates vernolic acid into the sn-3 position of TAG.
Marker StreptomycesBar or DsRedHerbicide resistance (Glufosinate) or fluorescent screening.

Part 3: Experimental Protocols

Protocol 1: Agrobacterium-Mediated Floral Dip Transformation

Objective: Stable integration of the SlEPX/VgDGAT2 cassette into the Camelina genome.

Materials:

  • Agrobacterium tumefaciens strain GV3101.[3]

  • Silwet L-77 (Surfactant).[4]

  • Sucrose.[4][5]

  • Camelina sativa plants (cv.[3] Suneson), flowering stage (10% bloom).

Step-by-Step Procedure:

  • Inoculum Prep: Culture Agrobacterium carrying the binary vector in 500 mL LB w/ antibiotics at 28°C until OD

    
     reaches 1.5–2.0.
    
  • Pelleting: Centrifuge at 4,000 x g for 10 mins. Resuspend pellet in Infiltration Medium (5% Sucrose, 0.05% Silwet L-77). Note: No MS salts are required.

  • Dip Treatment:

    • Invert the flowering Camelina plants into the solution.

    • Submerge all inflorescences for 30 seconds with gentle agitation.

    • Critical: Ensure the solution coats the immature buds; open flowers are less receptive.

  • Post-Dip Care: Lay plants horizontally in a plastic tray and cover with a dark plastic dome (100% humidity) for 24 hours.

  • Recovery: Return plants to the greenhouse upright. Water normally.[4][5]

  • Screening: Harvest T1 seeds. Screen using Glufosinate spraying (seedlings) or DsRed fluorescence (dry seeds).

Protocol 2: Lipid Analysis (Epoxide-Safe)

Objective: Quantify vernolic acid content without destroying the epoxide ring. Critical Warning: Standard acid-catalyzed methylation (e.g., Methanolic HCl or BF


) will open the epoxide ring, forming methoxy-hydrins and resulting in false negatives. You must use base-catalyzed transmethylation. 

Materials:

  • Sodium Methoxide (0.5 M in methanol).

  • Heptane (HPLC Grade).

  • Internal Standard: Triheptadecanoin (C17:0 TAG).[6]

Step-by-Step Procedure:

  • Grinding: Homogenize 20 mg of T1 seeds in a glass tube.

  • Extraction & Derivatization (One-Step):

    • Add 1 mL of Sodium Methoxide (0.5 M) .

    • Add 400 µL of Heptane containing the Internal Standard (C17:0, 1 mg/mL).

    • Vortex vigorously for 1 minute.

    • Incubate at room temperature for 20 minutes with occasional shaking. Do not heat above 40°C.

  • Quenching: Add 1 mL of saturated NaCl solution to stop the reaction and facilitate phase separation.

  • Isolation: Centrifuge at 2,000 x g for 3 minutes.

  • GC-MS Analysis:

    • Transfer the upper heptane layer (containing Fatty Acid Methyl Esters - FAMEs) to a GC vial.[7]

    • Column: DB-23 or CP-Sil 88 (polar columns separate epoxy-FAMEs well).

    • Identification: Vernolic acid methyl ester elutes after Linoleic acid (18:2) and before Linolenic acid (18:3).[6]

    • Verification: Look for the characteristic mass fragment m/z 155 and m/z 199 (alpha-cleavage of the epoxide).

Part 4: Troubleshooting & Optimization

Logic Flow for Low Yields

If vernolic acid content is <10% or germination is poor, follow this diagnostic logic:

Troubleshooting Start Problem: Low Vernolic Acid Yield Check_Germ Check Seed Germination Rate Start->Check_Germ Low_Germ Germination < 50% Check_Germ->Low_Germ Yes Normal_Germ Germination > 80% Check_Germ->Normal_Germ No Toxicity Diagnosis: Membrane Toxicity (Vernolic Acid stuck on PC) Low_Germ->Toxicity Low_Exp Diagnosis: Low Gene Expression Normal_Germ->Low_Exp Action_Tox Action: Increase VgDGAT2 expression (Check promoter strength) Toxicity->Action_Tox Action_Exp Action: Check SlEPX integration (qPCR / Western Blot) Low_Exp->Action_Exp

Caption: Figure 2. Diagnostic workflow for transgenic vernolic acid phenotypes.

Data Summary: Expected vs. Control
Fatty Acid ProfileWild Type CamelinaTransgenic (SlEPX only)Transgenic (SlEPX + VgDGAT2)
Oleic (18:1) 15-18%10-12%8-10%
Linoleic (18:2) 18-20%15-17%12-14%
Vernolic (18:1ep) 0% 4-6% (High toxicity)15-25% (High viability)
Germination Rate >95%<40%>85%

References

  • Li, C., et al. (2010). High-level production of vernolic acid in transgenic soybean seeds. This paper establishes the baseline for using Vernonia DGATs to improve epoxy fatty acid accumulation.

  • Cahoon, E. B., et al. (2002). Transgenic production of epoxy fatty acids by expression of a cytochrome P450 enzyme from Euphorbia lagascae seed.[6] Identifies the SlEPX and CpEpox enzymes and the initial metabolic bottlenecks.

  • Hatanaka, T., et al. (2004). Cloning and functional analysis of two type 1 diacylglycerol acyltransferases from Vernonia galamensis. Characterizes the specific enzymes required to move vernolic acid from PC to TAG.

  • Lu, C., & Kang, J. (2008). Generation of transgenic plants of a potential oilseed crop Camelina sativa by floral dip transformation. The foundational protocol for Camelina transformation used in this guide.

  • Browse, J., et al. (1986). Fatty acid composition of leaf lipids determined after combined digestion and fatty acid methyl ester formation. The basis for the base-catalyzed methylation protocol (modified for epoxy stability).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Solvent Extraction for Epoxy Fatty Acids (EpFAs)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Lipidomics Support Hub. Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Labile" Challenge

You are likely here because your recovery rates for Epoxyeicosatrienoic acids (EETs), Epoxyoctadecenoic acids (EpOMEs), or other epoxy fatty acids (EpFAs) are inconsistent.

Unlike standard fatty acids, EpFAs possess a strained three-membered oxirane ring . This ring is chemically fragile. If you treat EpFAs like standard Arachidonic Acid (AA) or DHA, you will fail. The ring is susceptible to:

  • Acidic Hydrolysis: Converting bioactive epoxides into biologically inactive vicinal diols (DHETs/DiHOMEs).

  • Artificial Formation: Auto-oxidation of precursor PUFAs during extraction, leading to false positives.

  • Enzymatic Degradation: Soluble Epoxide Hydrolase (sEH) remains active in tissue homogenates until proteins are precipitated.

This guide replaces "standard protocols" with chemically aware workflows .

Module 1: Sample Stabilization (The "Pre-Extraction" Phase)

User Query: "My baseline levels of EETs vary wildly between replicates. Is this biological variation or an extraction error?"

Diagnosis: It is likely ex vivo artifact formation . Standard flash-freezing is often insufficient if the thawing process allows auto-oxidation.

The Solution: You must create a "Chemical stasis" buffer immediately upon tissue collection.

The "Cocktail" Protocol

Do not use simple PBS. You must inhibit both oxidative generation and enzymatic hydrolysis.

ComponentConcentrationFunctionMechanism
BHT (Butylated hydroxytoluene)0.2 mg/mLRadical ScavengerStops chain-reaction auto-oxidation of PUFAs.
TPP (Triphenylphosphine)0.2 mg/mLPeroxide ReducerReduces hydroperoxides to alcohols, preventing them from cyclizing into artificial epoxides.
sEH Inhibitor (e.g., t-AUCB or AUDA)10 µMEnzyme InhibitorPrevents sEH from opening the epoxide ring during the initial homogenization/thaw.
EDTA 1 mMChelationBinds metal ions (

) that catalyze Fenton reactions.

Critical Step: Add this cocktail to your homogenization buffer before the tissue touches it.

StabilityWorkflow Sample Biological Sample (Tissue/Plasma) Cocktail Add Cocktail: BHT + TPP + sEH Inhibitor Sample->Cocktail Immediate (<30s) Homogenize Homogenize on Ice Cocktail->Homogenize Freeze Flash Freeze (-80°C) Homogenize->Freeze Storage Thaw Thaw for Extraction Freeze->Thaw Analysis

Figure 1: The "Chemical Stasis" workflow. Note that the inhibitor cocktail must be introduced before freezing to protect the sample during the eventual thaw.

Module 2: Extraction Method Selection (LLE vs. SPE)

User Query: "Should I use Folch extraction or Solid Phase Extraction (SPE)? Folch gives me more total lipid, but my MS noise is high."

Diagnosis: Folch (Chloroform/Methanol) is too non-selective. It extracts abundant membrane phospholipids (PC, PE) which cause severe ion suppression in Mass Spectrometry, masking your trace EpFAs.

The Solution: Use Ethyl Acetate LLE for simple matrices, or Reverse-Phase SPE for complex tissues.

Comparison of Methods
FeatureFolch/Bligh-Dyer (

:MeOH)
Ethyl Acetate LLESPE (Oasis HLB / C18)
Target Total Lipids (Membrane + Neutral)Non-polar to Moderately PolarTunable Selectivity
Phospholipid Cleanup Poor (High Matrix Effect)ModerateExcellent (With wash steps)
EpFA Recovery High, but masked by noiseGood (>80%)Excellent (>90%)
Throughput Low (Manual phase separation)MediumHigh (Manifold/Automation)

Recommendation:

  • For Plasma: Use SPE (Oasis HLB). It removes plasma proteins and salts efficiently.

  • For Tissue: Ethyl Acetate LLE is often sufficient if followed by a rigorous LC gradient, but SPE is superior for removing phospholipids.

Module 3: The Acidification Paradox (Troubleshooting Hydrolysis)

User Query: "I acidify my sample to pH 2.0 to protonate the fatty acids for extraction, but my DHET (diol) levels are huge and my EpFA levels are low."

Diagnosis: You are causing Acid-Catalyzed Ring Opening . While acidification increases extraction efficiency by suppressing ionization (





), a pH of 2.0 is too aggressive for the epoxide ring.

The Solution: The "Gentle Acidification" Protocol.

  • Target pH: Aim for pH 3.5 - 4.0 . This is below the pKa of fatty acids (~4.8) to ensure protonation, but not acidic enough to rapidly hydrolyze the epoxide.

  • Acid Choice: Use Acetic Acid (weak acid) rather than Formic Acid or HCl.

  • Speed: Perform the extraction immediately after acidification. Do not let samples sit at acidic pH.

Protocol Adjustment:

  • Bad: Add 1% HCl

    
     Vortex 
    
    
    
    Wait 10 mins.
  • Good: Add 5% Acetic Acid

    
     Vortex 
    
    
    
    Immediately load onto SPE cartridge.
Module 4: Solid Phase Extraction (SPE) Protocol

User Query: "I am using C18 columns but losing my analytes during the wash step."

Diagnosis: Your wash solvent is too strong (eluting the EpFAs) or your loading pH was too high (EpFAs didn't bind).

The Validated Protocol (Oasis HLB / Strata-X): Polymeric sorbents (HLB) are preferred over silica-based C18 because they don't de-wet if they dry out.

  • Conditioning: 3 mL Methanol

    
     3 mL Water.
    
  • Loading: Sample (pH adjusted to ~4.0 with acetic acid).

  • Wash 1 (Matrix Removal): 5% Methanol in Water. (Removes salts/proteins).

  • Wash 2 (Crucial): 0.1% Acetic Acid in Water . (Ensures analytes remain protonated/bound).

  • Elution: 100% Ethyl Acetate (or Methyl Formate).

    • Note: Avoid using Methanol for elution if you want to exclude very polar contaminants. Ethyl Acetate is selective for the fatty acids.

SPE_Optimization Start Start: Sample Loading Check_pH Is pH < 4.5? Start->Check_pH Acidify Adjust with Acetic Acid (Target pH 3-4) Check_pH->Acidify No Load Load on HLB Cartridge Check_pH->Load Yes Acidify->Load Wash_Step Wash: 5% MeOH (Removes Salts) Load->Wash_Step Elute_Choice Elution Solvent? Wash_Step->Elute_Choice Elute_MeOH Methanol (Extracts EVERYTHING) Elute_Choice->Elute_MeOH Untargeted Elute_EtAc Ethyl Acetate (Specific for EpFAs) Elute_Choice->Elute_EtAc Targeted (Recommended)

Figure 2: Decision tree for SPE optimization. Note the preference for Ethyl Acetate elution to minimize matrix effects.

Module 5: Evaporation & Storage

User Query: "My signal disappears after drying down the solvent."

Diagnosis:

  • Adsorption: EpFAs stick to glass walls.

  • Oxidation: Drying with air destroys the sample.

  • Thermal Degradation: The heating block was too hot.

The Fix:

  • Vials: Use silanized glass vials or high-quality polypropylene to minimize wall adsorption.

  • Gas: Use a gentle stream of Nitrogen (

    
    ) , never compressed air.
    
  • Temperature: Keep the heating block

    
    .
    
  • Reconstitution: Dissolve immediately in the LC mobile phase (e.g., 50:50 Water:Acetonitrile) and analyze within 24 hours.

References
  • Yang, J., et al. (2009). "Optimization of hydrolysis of epoxy fatty acids and analysis by LC-MS." Journal of Chromatography B. Link

  • Newman, J. W., et al. (2002). "Comprehensive profiling of oxylipins in biological systems." Prostaglandins & Other Lipid Mediators.[1] Link

  • Gladine, C., et al. (2019). "Optimization of the extraction of oxylipins from biological samples." Free Radical Biology and Medicine. Link

  • Strassburg, K., et al. (2012). "Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application to inflammation." Analytical and Bioanalytical Chemistry. Link

  • Ostermann, A. I., et al. (2015). "Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by LC-MS/MS." Prostaglandins, Leukotrienes and Essential Fatty Acids.[2] Link

Sources

Technical Support Center: Vernolic Acid Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing degradation of Vernolic Acid (12,13-epoxy-9-octadecenoic acid) Ticket Type: Technical Guide / SOP Applicable For: Pure Vernolic Acid Standards, Vernonia galamensis Oil Extracts Support Level: Tier 3 (Senior Scientist)

Module 1: The Chemistry of Degradation (The "Why")

To preserve vernolic acid, you must understand that it is chemically distinct from common unsaturated fatty acids (like oleic or linoleic acid). While it shares the susceptibility to oxidation at the double bond (


), its primary failure mode is the epoxide ring .
The "Suicide" Mechanism: Autocatalytic Ring Opening

The 12,13-epoxy ring is a three-membered cyclic ether with significant ring strain (~13 kcal/mol). It is highly electrophilic.[1] In its free fatty acid form, vernolic acid carries its own catalyst (the carboxylic acid proton) and its own nucleophile (the carboxylic oxygen of a neighboring molecule).

  • Mechanism: The carboxylic acid proton (

    
    ) protonates the epoxide oxygen, making it a potent leaving group.
    
  • The Result: The ring opens to form a carbocation intermediate.

    • Scenario A (Hydrolysis): If moisture is present, water attacks the carbocation, forming 12,13-dihydroxyoleic acid (Diol) . This appears as a white precipitate due to its higher melting point.

    • Scenario B (Polymerization): In concentrated pure samples, the carboxylic acid of Molecule B attacks the carbocation of Molecule A. This forms an Estolide (intermolecular ester) , leading to rapid polymerization and increased viscosity.

Degradation Pathway Diagram

VernolicDegradation Vernolic Vernolic Acid (12,13-epoxy-9-octadecenoic acid) Protonation Protonation of Epoxide Oxygen (Catalyzed by Free Acid H+) Vernolic->Protonation Acidic Conditions Carbocation Reactive Carbocation Intermediate Protonation->Carbocation Ring Opening Diol 12,13-Dihydroxyoleic Acid (White Precipitate) Carbocation->Diol Hydrolysis Estolide Estolide / Polymer (Viscous Sludge) Carbocation->Estolide Polymerization Water Nucleophile: H2O (Moisture) Water->Diol AcidGroup Nucleophile: R-COOH (Intermolecular) AcidGroup->Estolide

Figure 1: The acid-catalyzed degradation pathways of vernolic acid. Note that the free acid form is inherently unstable due to autocatalysis.

Module 2: Storage Protocols (The "How")

This Standard Operating Procedure (SOP) is designed to mitigate the three primary vectors of degradation: Acidity, Moisture, and Heat.

Comparative Stability Data
ParameterVernonia Oil (Triglyceride)Vernolic Acid (Free Fatty Acid)
Primary Risk Oxidation (Rancidity)Polymerization / Ring Opening
Catalyst Source External (requires added acid/enzyme)Internal (Autocatalytic)
Storage Temp -20°C-80°C (Preferred) / -20°C (Max)
Shelf Life 1-2 Years< 3 Months (if improper)
Physical State Viscous OilSemi-solid / Waxy Solid
Step-by-Step Storage SOP

Materials Needed:

  • Amber glass vials (Silanized glass preferred to reduce surface acidity).

  • Argon gas (Heavier than air; superior to Nitrogen for displacing oxygen).

  • Parafilm or Teflon-lined caps.

Protocol:

  • Purification Check: Ensure the sample is free of mineral acids (HCl, H2SO4) used during extraction. Even trace amounts will trigger rapid solidification. Neutralize with a weak base wash if unsure.

  • Solvent Removal: If storing as a pure standard, remove all solvents. If storing in solution, use non-protic, non-acidic solvents (e.g., Hexane, Toluene). NEVER use alcohols (Methanol/Ethanol) or Chloroform (often acidic) for long-term storage, as they will react with the epoxide.

  • Inert Gas Purge:

    • Direct a gentle stream of Argon into the vial for 30 seconds.

    • Why Argon? Argon is denser than air and forms a "blanket" over the lipid surface, whereas Nitrogen can mix more easily with headspace air.

  • Sealing: Cap immediately with a Teflon-lined screw cap. Wrap the neck with Parafilm to prevent moisture ingress.

  • Temperature Control:

    • Short Term (<1 Month): -20°C.

    • Long Term (>1 Month): -80°C.

    • Note: Avoid repeated freeze-thaw cycles.[2] Aliquot into single-use vials before freezing.

Module 3: Troubleshooting & FAQs

Q1: My clear vernolic acid oil turned into a white, opaque solid overnight. What happened? Diagnosis: You likely have Diol Formation . Explanation: Moisture ingress or residual acid catalyzed the opening of the epoxide ring. The resulting 12,13-dihydroxy fatty acid has a significantly higher melting point (~50-60°C) than the epoxy acid, causing it to crystallize/precipitate out of the oil matrix. Fix: This is irreversible. The sample purity is compromised.

Q2: The sample has become extremely viscous and "gummy." Diagnosis: Estolide Polymerization . Explanation: This is the "suicide" reaction described in Module 1. The free acid groups reacted with the epoxy groups of neighboring molecules, creating a cross-linked polymer network. Prevention: Store at -80°C and ensure the sample is strictly anhydrous. Diluting the acid in a neutral solvent (like Hexane) can physically separate the molecules, reducing the rate of intermolecular collision and polymerization.

Q3: Can I store Vernolic Acid in Chloroform (


)? 
Answer: NO. 
Reasoning:  Commercial chloroform often contains stabilizers (like ethanol) or degrades to form trace HCl (hydrochloric acid) and Phosgene over time. Both the ethanol (nucleophile) and the HCl (catalyst) will destroy the vernolic acid epoxide ring. Use Hexane  or Isooctane  instead.

Q4: I see a new peak on my GC-MS appearing before the main Vernolic Acid peak. Diagnosis: Thermal Degradation in the Injector Port. Explanation: Vernolic acid is thermally labile. The high heat of a GC injector (250°C+) can cause the epoxide to rearrange into a ketone or furan derivative during analysis. Solution: Use a "cold on-column" injection technique or derivatize the sample (methyl esterification) under basic conditions (e.g., Sodium Methoxide) before analysis. Avoid acid-catalyzed methylation (BF3-Methanol) , as this will destroy the epoxide ring during sample prep.

Storage Decision Tree

StorageDecision Start Start: Sample Type? TypeOil Vernonia Oil (Triglyceride) Start->TypeOil TypeAcid Vernolic Acid (Free Acid) Start->TypeAcid OilStore Store at -20°C Amber Glass + Argon TypeOil->OilStore AcidDuration Storage Duration? TypeAcid->AcidDuration SolventQ In Solution? TypeAcid->SolventQ ShortTerm < 1 Month AcidDuration->ShortTerm LongTerm > 1 Month AcidDuration->LongTerm Store20 -20°C (Acceptable) ShortTerm->Store20 Store80 -80°C (Critical) LongTerm->Store80 SolventYes Use Hexane/Toluene (NO Alcohols/CHCl3) SolventQ->SolventYes

Figure 2: Decision logic for selecting the correct storage parameters based on sample form and duration.

References

  • Chebude, Y., et al. (2023).[3] "Preparation and Characterization of Vernolic Acid Methyl Ester Functionalized Ordered Mesoporous Materials." Bulletin of the Chemical Society of Ethiopia, 37(3), 689-704.[3]

  • Baye, T., et al. (2005).[4] "Vernonia galamensis, a natural source of epoxy oil: Variation in fatty acid composition of seed and leaf lipids."[4][5][6] Industrial Crops and Products, 21(2), 257-261.

  • Metherel, A. H., & Stark, K. D. (2016).[7] "The stability of blood fatty acids during storage and potential mechanisms of degradation: A review." Prostaglandins, Leukotrienes and Essential Fatty Acids, 104, 33-43.[7]

  • Gunstone, F. D. (1954).[8] "Fatty acids.[6][7][8] Part II. The nature of the oxygenated acid present in Vernonia anthelmintica seed oil." Journal of the Chemical Society, 1611-1616.

Sources

Technical Guide: Separation & Analysis of Vernolic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support / Troubleshooting Guide Subject: Vernolic Acid (12,13-epoxy-9-octadecenoic acid) Isomer Separation Target Audience: Lipid Chemists, Analytical Scientists, Process Engineers

Core Directive & Executive Summary

Senior Application Scientist Note: Separating isomers of vernolic acid presents a unique "double-jeopardy" challenge in lipid analytics. Unlike standard fatty acids, vernolic acid contains a strained epoxide ring (C12-C13) and an alkene double bond (C9-C10).

The primary failure mode in this analysis is not the chromatography itself, but the sample preparation . Standard acid-catalyzed transesterification (BF₃-MeOH or H₂SO₄-MeOH) will instantaneously open the epoxide ring, creating methoxy-hydrin artifacts and destroying your analyte before it enters the column.

This guide prioritizes base-catalyzed derivatization followed by Silver-Ion (Argentation) Chromatography or High-Polarity GC to resolve the cis (natural) and trans (isomerized) forms.

Decision Workflow

Before selecting a protocol, verify your analytical goal using the logic tree below.

VernolicAnalysis start START: Vernolic Acid Analysis prep CRITICAL: Sample Preparation (Must use Base-Catalyzed Transesterification) start->prep goal What is your separation goal? prep->goal path_quant Routine Quantitation (Cis vs Trans) goal->path_quant High Throughput path_iso Isomer Purification / Geometric Confirmation goal->path_iso High Specificity gc Method A: GC-FID/MS (100m Cyanopropyl Column) path_quant->gc hplc Method B: Ag-Ion HPLC (Silver Impregnated Column) path_iso->hplc result_gc Result: Separation by Boiling Point & Polarity gc->result_gc result_hplc Result: Separation by Pi-Bond Geometry hplc->result_hplc

Caption: Workflow for selecting the appropriate separation modality based on analytical requirements.

Critical Protocol: Sample Preparation (Derivatization)

The Issue: The epoxide ring is highly susceptible to nucleophilic attack under acidic conditions.[1] The Solution: Use Sodium Methoxide (NaOMe) in anhydrous methanol.

Method: Base-Catalyzed Transesterification

Applicable for: Triglycerides (Vernonia oil) and Lipid Extracts.

  • Solubilization: Dissolve 50 mg of oil in 1 mL of Isooctane (or n-Heptane).

  • Reaction: Add 0.5 mL of 0.5 M Sodium Methoxide (NaOMe) in anhydrous methanol.

  • Incubation: Vortex and incubate at 45°C for 10 minutes (or room temperature for 30 mins).

    • Note: Do not exceed 50°C; thermal stress can induce isomerization.

  • Neutralization/Quench: Add 0.1 g of Sodium Bisulfate (NaHSO₄) or dilute acetic acid carefully to neutralize excess base (monitor pH to ensure it does not drop below 7.0 locally if possible, or use water wash immediately).

    • Preferred: Add 1 mL saturated NaCl solution and mix.

  • Extraction: Recover the upper organic layer (containing FAMEs).

  • Drying: Pass the organic layer through a small bed of anhydrous Sodium Sulfate (Na₂SO₄).

Validation Check: Inject the sample. If you see peaks corresponding to 12,13-dihydroxy-9-octadecenoate, your reagents are wet or acidic contamination occurred.

Method A: Gas Chromatography (GC-FID/MS)

Principle: Separation on highly polar cyanopropyl phases.[2] Trans isomers generally possess lower boiling points and different dipole moments than cis isomers, causing them to elute earlier on these columns.

Instrument Configuration
ParameterSpecificationRationale
Column SP-2560 or CP-Sil 88 (100 m × 0.25 mm × 0.2 µm)Extreme polarity is required to resolve the cis-9 and trans-9 shift.
Carrier Gas Hydrogen (40 cm/sec) or Helium (20 cm/sec)Hydrogen provides sharper peaks for closely eluting isomers.
Injector Split (50:1 to 100:1) @ 250°CHigh split ratio prevents column overload which masks isomer separation.
Detector FID @ 260°CStandard for quantitative FAME analysis.
Temperature Program
  • Initial: 140°C (Hold 5 min)

  • Ramp 1: 4°C/min to 240°C

  • Hold: 240°C (15-20 min)

    • Note: Vernolic acid methyl ester (VAME) elutes after C18:3 but often overlaps with C20:0 or C20:1 depending on column age.

Troubleshooting GC Separation

Q: I see a large peak tailing into the vernolic acid peak. A: This is likely column overload. Vernolic acid is polar; overload causes fronting/tailing that obscures the small trans isomer peak. Dilute the sample 1:10 and re-inject.

Q: My vernolic acid peak is splitting. A: If not an isomer, this indicates thermal degradation. Ensure the injector temperature is not >250°C. If the split is distinct, you may be resolving the trans-epoxy artifact (rare in nature, common in synthesis).

Method B: Silver-Ion HPLC (Ag-HPLC)

Principle: Silver ions (Ag⁺) form reversible charge-transfer complexes with the


-electrons of double bonds.
  • Cis-alkenes: Sterically accessible, form strong complexes

    
     High Retention.
    
  • Trans-alkenes: Sterically hindered, form weak complexes

    
     Low Retention.
    
  • Epoxides: The epoxide ring does not complex strongly with Ag⁺, so separation is driven by the C9 alkene geometry.

Instrument Configuration
ParameterSpecification
Column ChromSpher Lipids (Ag-loaded) or Nucleosil 5SA (Impregnated in-house)
Mobile Phase Hexane : Acetonitrile (99.5 : 0.5) or Hexane : Acetone
Flow Rate 1.0 mL/min
Detection UV @ 205-210 nm or ELSD
Protocol Notes
  • Gradient: Isocratic is usually sufficient. Increasing polar modifier (Acetonitrile) speeds up elution of the strongly retained cis isomer.

  • Elution Order: Trans-vernolic acid elutes first ; Cis-vernolic acid elutes second .

Troubleshooting Ag-HPLC

Q: Retention times are drifting significantly. A: Silver ions bleed from the column if the mobile phase contains too much polar modifier or water. Ensure solvents are strictly anhydrous. Regenerate the column with an injection of AgNO₃ solution if permitted by the manufacturer.

Q: Baseline noise is high at 205 nm. A: Common with oxidized solvents. Use HPLC-grade Hexane. Alternatively, use an Evaporative Light Scattering Detector (ELSD) which is insensitive to the UV cutoff of solvents.

FAQ & Troubleshooting Guide

Issue: "I cannot find the Vernolic Acid peak."

Diagnosis 1: Ring Opening. Did you use BF₃ or H₂SO₄? If yes, the peak has shifted to a diol (much longer retention time, broad peak).

  • Fix: Switch to NaOMe (Base-catalyzed) method immediately.

Diagnosis 2: Co-elution. On non-polar columns (DB-1, DB-5), VAME co-elutes with C18:3 or C20:1.

  • Fix: You must use a cyanopropyl column (SP-2560) or Ag-HPLC.

Issue: "How do I distinguish the trans isomer from other impurities?"

Validation Strategy:

  • GC-MS Confirmation: The mass spectrum of VAME is distinct (molecular ion usually weak, but characteristic alpha-cleavage fragments adjacent to the epoxide).

  • Ag-TLC: Run a Thin Layer Chromatography plate impregnated with 10% AgNO₃.

    • Band 1 (Top): Saturated FAMEs

    • Band 2: Trans-monoenes (Trans-Vernolic)

    • Band 3: Cis-monoenes (Cis-Vernolic)

    • Band 4: Dienes

    • Scrape the bands and analyze by GC to confirm identity.

References

  • Christie, W. W. (1998). Gas Chromatography-Mass Spectrometry Methods for Structural Analysis of Fatty Acids. Lipids, 33(4), 343-353. Link

  • Momchilova, S. M., & Nikolova-Damyanova, B. M. (2012).[3] Advances in silver ion chromatography for the analysis of fatty acids and triacylglycerols—2001 to 2011. Analytical Sciences, 28(9), 837-844.[3] Link

  • AOCS Official Method Ce 1h-05. (2005). Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC. American Oil Chemists' Society. Link

  • Odom, J. M., et al. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library.[4] Link

Sources

Validation & Comparative

Biological Activity Guide: Vernolic Acid (12,13-EpOME) vs. 12,13-DiHOME

[1][2]

Executive Summary

In the landscape of lipid signaling and drug development, the distinction between Vernolic Acid (12,13-epoxy-9-octadecenoic acid, also known as 12,13-EpOME or Leukotoxin) and its downstream metabolite, 12,13-DiHOME (Leukotoxin Diol), is a critical study in bioactivation.

While Vernolic acid was originally identified in plant oils (Vernonia galamensis), its significance in mammalian biology lies in its endogenous production from Linoleic Acid via Cytochrome P450 enzymes. The core consensus in current toxicology and pharmacology is that Vernolic Acid acts primarily as a pro-toxin , whereas the Diol metabolite is the direct mediator of cytotoxicity , particularly in Acute Respiratory Distress Syndrome (ARDS) and mitochondrial dysfunction. Conversely, in metabolic physiology, the Diol functions as a beneficial "lipokine" induced by exercise.

This guide dissects the divergent biological activities, mechanisms of action, and experimental validation protocols for these two lipid mediators.[1]

Chemical & Metabolic Relationship

To understand the differential activity, one must first visualize the metabolic pathway. Vernolic acid is an epoxide that is hydrolyzed by Soluble Epoxide Hydrolase (sEH) into the vicinal diol.[2]

MetabolicPathwayLALinoleic Acid(Precursor)CYPCYP450(Monooxygenase)LA->CYPVernolicVernolic Acid(12,13-EpOME)(Epoxide)CYP->VernolicEpoxidationsEHSoluble EpoxideHydrolase (sEH)Vernolic->sEHDiol12,13-DiHOME(Diol Metabolite)sEH->DiolHydrolysis(Bioactivation)

Figure 1: The bioactivation pathway of Linoleic Acid. The conversion of the epoxide (Vernolic Acid) to the diol is the critical control point for toxicity.

Comparative Biological Activity[3][4]

The following table summarizes the divergent effects of the parent epoxide versus the diol metabolite.

FeatureVernolic Acid (12,13-EpOME)Diol Metabolite (12,13-DiHOME)
Primary Classification Pro-toxin / Signaling PrecursorToxic Mediator / Lipokine
Pulmonary Toxicity Low (unless converted to diol)High (Causes massive edema/ARDS)
Mitochondrial Effect Minimal effect on respirationUncoupler (Protonophore effect)
Vascular Permeability Causes slow, perivascular edemaCauses rapid alveolar flooding & hemorrhage
Pain Signaling Weak/IndirectPotent (Sensitizes TRPV1 receptors)
Metabolic Role PrecursorExercise-induced Lipokine (Increases FA uptake)
Neutrophil Chemotaxis Positive (via G-proteins)Positive (via G-proteins)
A. The "Leukotoxin" Mechanism (Toxicity)

Historically, Vernolic acid (Leukotoxin) was blamed for multiple organ failure in burn patients.[3][4] However, mechanistic studies revealed that sEH inhibition prevents mortality , proving that the epoxide itself is relatively inert compared to the diol.

  • Vernolic Acid: Acts as a substrate. In the absence of sEH, it does not induce rapid cell death.

  • Diol Metabolite: Acts as a mitochondrial toxin. It disrupts the proton gradient, leading to ATP depletion, loss of membrane potential (

    
    ), and necrotic cell death.
    
B. The "Lipokine" Mechanism (Physiology)

In a non-toxic context (e.g., exercise), the Diol plays a beneficial role.

  • Mechanism: 12,13-DiHOME is released from Brown Adipose Tissue (BAT) during cold or exercise.[2] It translocates to skeletal muscle to promote fatty acid uptake and oxidation, essentially acting as a signal to "burn fat."[2]

Mechanism of Action: Mitochondrial Uncoupling

The most distinct difference lies in mitochondrial interaction. The vicinal diol structure allows 12,13-DiHOME to act as a protonophore, cycling protons across the inner mitochondrial membrane.

MitoToxicityDiol12,13-DiHOME(Diol)MembraneInner MitochondrialMembraneDiol->MembraneInserts intoEpoxideVernolic Acid(Epoxide)Epoxide->DiolsEH EnzymeProtonLeakProton Leak (H+)Membrane->ProtonLeakFacilitatesATPATP SynthesisCollapseProtonLeak->ATPUncouplingROSROS GenerationProtonLeak->ROSDysfunction

Figure 2: Mechanism of Diol-mediated mitochondrial toxicity. The epoxide requires conversion to the diol to disrupt membrane potential.

Experimental Protocols for Validation

To distinguish between the activity of Vernolic acid and its diol in your own research, use the following validated workflows.

Protocol A: Differential Cytotoxicity & sEH Dependence

Objective: Determine if the observed toxicity is due to the parent epoxide or the metabolite.

  • Cell Model: Use Pulmonary Alveolar Epithelial Cells (e.g., A549) or Renal Proximal Tubule cells.

  • Treatment Groups:

    • Vehicle Control (DMSO < 0.1%)

    • Vernolic Acid (50 - 200 µM)

    • 12,13-DiHOME (50 - 200 µM)

    • Vernolic Acid + sEH Inhibitor (e.g., AUDA or TPPU, 10 µM)

  • Readout: Measure LDH release (necrosis) at 4h, 12h, and 24h.

  • Expected Result: Vernolic acid toxicity will be abolished by the sEH inhibitor. DiHOME toxicity will remain high regardless of inhibition.

Protocol B: Mitochondrial Respiration (Seahorse Assay)

Objective: Quantify the uncoupling effect.

  • Platform: Seahorse XF Analyzer.

  • Injection Strategy:

    • Basal Respiration

    • Injection A: Oligomycin (ATP Synthase inhibitor)

    • Injection B: Test Compound (Vernolic Acid vs. DiHOME)

    • Injection C: FCCP (Positive control uncoupler)

  • Data Interpretation:

    • If DiHOME causes a spike in Oxygen Consumption Rate (OCR) after Injection B (during Oligomycin inhibition), it confirms uncoupling activity .

    • Vernolic acid should show minimal change in OCR compared to vehicle.

Protocol C: LC-MS/MS Quantification

Objective: Verify the purity of your Vernolic acid source and monitor conversion.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Water/Acetonitrile with 0.1% Acetic Acid.

  • Transitions (MRM):

    • 12,13-EpOME:[5][2][6][7][8][9] m/z 295.2 → 195.1 (Quantifier)

    • 12,13-DiHOME: m/z 313.2 → 183.1 (Quantifier)

  • Note: Spontaneous hydrolysis of the epoxide can occur in acidic media; keep samples neutral/basic during extraction.

Implications for Drug Development
  • Targeting sEH: The toxicity of the diol highlights sEH inhibitors as promising therapeutics for ARDS, burn injury, and inflammatory pain. By blocking the conversion of EpOME to DiHOME, you preserve the less toxic epoxide and prevent mitochondrial failure.

  • Lipokine Mimetics: Conversely, stable analogs of 12,13-DiHOME are being explored for metabolic disorders to mimic the exercise-induced "fat-burning" signal without the systemic toxicity associated with high acute doses.

References
  • Moghaddam, M. F., et al. (1997).[3][8] Bioactivation of leukotoxins to their toxic diols by epoxide hydrolase.[2][4][8][10][11] Nature Medicine.[8][10] Link

  • Zheng, J., et al. (2001).[3] Leukotoxin-diol: a putative toxic mediator involved in acute respiratory distress syndrome.[2][4][8][10][11] American Journal of Respiratory Cell and Molecular Biology. Link

  • Stanford, K. I., et al. (2018). 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake.[2] Cell Metabolism.[12][13] Link

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health.[10] Annual Review of Pharmacology and Toxicology. Link

  • Sisignano, M., et al. (2012). 12,13-DiHOME: a specific lipid mediator of thermal hyperalgesia. Scientific Reports. Link

Confirming the Structure of Vernolic Acid Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Instability of the 12,13-Epoxide

Vernolic acid (12,13-epoxy-cis-9-octadecenoic acid) is a valuable bio-based synthon found in Vernonia galamensis oil. Its industrial and pharmaceutical potential hinges on the reactivity of its epoxide ring. However, this reactivity is a double-edged sword; under acidic conditions or elevated temperatures, the epoxide ring undergoes cleavage, leading to a cascade of degradation products that compromise formulation stability.

This guide objectively compares the two dominant analytical workflows for confirming these degradation structures: High-Resolution NMR and GC-MS with Derivatization .

Key Takeaway:

  • Use NMR for rapid, non-destructive quantification of the epoxide-to-diol conversion ratio without sample alteration.

  • Use GC-MS when resolving complex mixtures of degradation isomers (ketones vs. diols) or when sensitivity below micromolar concentrations is required.

The Degradation Landscape: Mechanism of Action

To validate your analytical method, you must first understand the chemistry you are detecting. The degradation of vernolic acid is primarily driven by acid-catalyzed ring opening.

Degradation Pathway Diagram

VernolicDegradation Vernolic Vernolic Acid (12,13-Epoxy) Protonated Protonated Epoxide (Intermediate) Vernolic->Protonated + H+ Carbocation Carbocation Intermediate Protonated->Carbocation Ring Opening Diol 12,13-Dihydroxy (Hydrolysis Product) Carbocation->Diol + H2O (Hydrolysis) Ketone 12-Oxo / 13-Oxo (Rearrangement) Carbocation->Ketone - H+ (Meinwald Rearrangement)

Caption: Acid-catalyzed degradation pathways of vernolic acid yielding diols (hydrolysis) or ketones (isomerization).[1][2]

Comparative Analysis: NMR vs. GC-MS
Method A: High-Resolution 1H-NMR (The Stereochemical Standard)

NMR is the "truth" method because it observes the molecule in its native state. It avoids the thermal stress of GC injectors, which can artificially induce the very degradation you are trying to measure.

  • Target Signal (Epoxide): The protons attached to the epoxide ring (H-12, H-13) appear as a distinct multiplet at 2.90 – 3.00 ppm .

  • Target Signal (Diol): Upon degradation, this signal disappears and is replaced by methine protons (CH-OH) shifting downfield to 3.40 – 3.60 ppm .

Method B: GC-MS (The Separation Standard)

GC-MS offers superior separation of complex lipid mixtures but requires derivatization. The epoxide is thermally unstable; injecting underivatized vernolic acid will cause ring opening in the injector port.

  • Requirement: You must convert the free fatty acid to a methyl ester (FAME) and silylate any hydroxyl groups (TMS ethers) to make them volatile and stable.

Performance Comparison Table
FeatureHigh-Resolution 1H-NMRGC-MS (TMS Derivatization)
Primary Utility Absolute quantification of Epoxide/Diol ratio.Identification of specific isomers (ketones vs. diols).
Sample Prep Minimal (Dissolve in CDCl₃).High (Methylation + Silylation).
Artifact Risk Low (Non-destructive).High (Thermal degradation in injector).
Sensitivity Low (~mM range).High (~nM range).
Structural Insight Excellent for stereochemistry (cis/trans).Excellent for locating functional groups via fragmentation.
Detailed Experimental Protocols
Protocol A: The "Self-Validating" NMR Workflow

Why this works: This protocol uses the integration ratio of the terminal methyl group (which remains constant) against the epoxide signal to internally validate degradation.

  • Sample Prep: Dissolve 10-20 mg of the lipid sample in 0.6 mL of CDCl₃ (99.8% D).

  • Acquisition: Acquire a 1H spectrum (minimum 400 MHz, ideally 600 MHz) with 64 scans to ensure signal-to-noise ratio >100:1.

  • Validation Check (The "Internal Standard"):

    • Integrate the terminal methyl triplet (-CH₃) at 0.88 ppm . Set this integral to 3.00.

    • Integrate the epoxide protons (multiplet) at 2.90 ppm .

    • Calculation: If the epoxide integral is < 2.00, degradation has occurred.

  • Confirmation: Check for the appearance of a multiplet at 3.40 - 3.60 ppm . This confirms the 12,13-diol structure.

Protocol B: GC-MS Structural Confirmation via Alpha-Cleavage

Why this works: Silylation (TMS) directs fragmentation specifically to the carbon-carbon bond between the hydroxyl groups (alpha-cleavage). This provides indisputable proof of the position of the OH groups.

Step 1: Derivatization (Mild Method)

  • Methylation: Treat 5 mg sample with 0.5 mL Boron Trifluoride-Methanol (14%) at 60°C for 10 mins. Extract with hexane.[3] (Converts Acid -> Methyl Ester).

  • Silylation: Dry the hexane extract. Add 50 µL BSTFA + 1% TMCS . Heat at 60°C for 30 mins. (Converts OH -> O-TMS). Note: This step is critical to prevent thermal degradation of the diol.

Step 2: GC-MS Analysis

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Temp Program: 150°C (1 min) -> 10°C/min -> 300°C.

Step 3: Interpretation (The Fingerprint) For the TMS-derivatized 12,13-dihydroxy methyl ester, look for these specific ions:

  • m/z 173: This is the diagnostic fragment for the C-13 position.

    • Mechanism:[1][4][5] Cleavage between C12 and C13. The tail fragment is CH3-(CH2)4-CH(OTMS)+.

    • Calculation: Mass = 71 (pentyl) + 13 (CH) + 89 (OTMS) = 173.

  • m/z 300-315 range: Complementary fragment containing the ester head group.

Analytical Decision Matrix

Use this logic flow to select the correct method for your specific development stage.

DecisionMatrix Start Start: Sample Characterization Purity Is the sample pure (>90%)? Start->Purity NMR Method A: 1H-NMR (Quantify Epoxide Loss) Purity->NMR Yes Trace Are you looking for trace (<1%) impurities? Purity->Trace No (Mixture) GCMS Method B: GC-MS (Identify Specific Isomers) Trace->GCMS Yes (Volatile) LCMS Alternative: LC-MS/MS (If thermally labile) Trace->LCMS No (Polymerized)

Caption: Decision tree for selecting the optimal analytical technique based on sample purity and sensitivity needs.

References
  • Ayorinde, F. O., et al. (1990). Vernonia galamensis: A rich source of epoxy acid. Journal of the American Oil Chemists' Society.

  • Grinberg, S., et al. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. The Marine Lipids Lab.

  • Hwang, K. T., et al. (2017). Orthogonal Comparison of GC-MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. Analytical Chemistry.

  • PubChem. (2025). Vernolic Acid Compound Summary. National Library of Medicine.

  • NIST Mass Spec Data Center. (2024). 9,12-Octadecadienoic acid, TMS derivative Mass Spectrum.[6] NIST Chemistry WebBook.[7]

Sources

Assessing the Purity of Synthesized cis-(+)-Vernolic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the purity of synthesized cis-(+)-vernolic acid Content Type: Publish Comparison Guide

Executive Summary

cis-(+)-Vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid) presents a unique analytical paradox. While it is a fatty acid derivative, its epoxide ring is thermally labile and sensitive to acidic conditions, rendering standard lipidomics workflows (like acid-catalyzed transesterification followed by high-temperature GC) destructive.

This guide provides a technical comparison of three primary analytical methodologies—qNMR , HPLC-ELSD/MS , and Cold-Derivatization GC-FID —for validating the purity of synthesized vernolic acid. We prioritize methods that distinguish the target cis-epoxide from common synthetic impurities: unreacted linoleic acid, trans-isomers, and hydrolysis products (diols).

Part 1: The Analytical Challenge (Causality & Logic)

The synthesis of vernolic acid, typically via Chemo-Enzymatic Epoxidation or the Prilezhaev reaction from linoleic acid, generates a specific impurity profile. The critical quality attribute (CQA) is the integrity of the oxirane ring at the 12,13-position.

Why Standard Methods Fail:

  • Thermal Degradation: Above 200°C (standard GC injector temps), the epoxide ring can isomerize to ketones or open to form furans.

  • Acid Sensitivity: Standard FAME preparation using

    
    -Methanol or 
    
    
    
    rapidly opens the epoxide ring to form methoxy-hydrins or diols, leading to false-negative purity results.
Decision Matrix: Selecting the Right Workflow

The following diagram illustrates the logic flow for selecting an analytical method based on the specific purity requirement (Stereochemistry vs. Quantitation).

PurityAssessment Start Synthesized cis-(+)-Vernolic Acid Goal Define Analytical Goal Start->Goal Stereo Confirm Stereochemistry (cis vs trans) Goal->Stereo Quant Quantify Purity % (vs impurities) Goal->Quant Trace Trace Analysis (LOD < 0.1%) Goal->Trace NMR Method A: 1H-NMR (Non-Destructive) Stereo->NMR Gold Standard HPLC Method B: HPLC-ELSD/MS (No Thermal Stress) Quant->HPLC Preferred GC Method C: GC-FID (High Resolution) Trace->GC Highest Sensitivity PreTx_GC CRITICAL: Base-Catalyzed Derivatization Only GC->PreTx_GC

Figure 1: Analytical Decision Matrix. Green nodes indicate preferred pathways for preserving epoxide integrity.

Part 2: Comparative Analysis of Methodologies
Method A: Proton Nuclear Magnetic Resonance (

H-NMR)

Role: Structural Validation & Stereochemistry Verdict: The absolute reference method.

NMR is the only method that directly confirms the cis-configuration of the epoxide without requiring reference standards for every potential isomer.

  • Diagnostic Signals:

    • Epoxide Protons (H-12, H-13): A multiplet at 2.85 – 2.95 ppm .

    • Olefinic Protons (H-9, H-10): A multiplet at 5.35 – 5.50 ppm .

    • Differentiation: Trans-epoxides typically shift upfield (~2.6-2.7 ppm). Diols (ring-opened) shift downfield (~3.4-3.6 ppm).

Protocol:

  • Dissolve 10-20 mg of sample in 0.6 mL

    
     (99.8% D).
    
  • Acquire spectrum at 400 MHz or higher (64 scans min).

  • Integration: Normalize the terminal methyl triplet (

    
    ) at 0.88 ppm to 3.00.
    
  • Purity Calculation:

    
    
    
Method B: HPLC-ELSD (Evaporative Light Scattering Detection)

Role: Routine Purity Quantitation Verdict: The safest routine method.

Vernolic acid lacks a strong UV chromophore (only one isolated double bond). UV detection at 205-210 nm is plagued by baseline noise and solvent interference. ELSD is "universal" and detects mass, making it ideal for quantifying non-chromophoric impurities like saturated fatty acids or diols.

Experimental Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Isocratic 85:15 Acetonitrile:Water (with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detector (ELSD): Drift tube temp 40°C, Gain 5, Nitrogen pressure 3.5 bar.

  • Self-Validation: Inject a known concentration of linoleic acid. If resolution between linoleic acid (RT ~5 min) and vernolic acid (RT ~3.5 min) is < 1.5, adjust mobile phase water content.

Method C: Cold-Derivatization GC-FID

Role: High-Sensitivity Impurity Profiling Verdict: High risk, high reward. Must use base-catalyzed methylation.

GC offers superior resolution but requires the sample to be volatile. You must convert the free acid to a Methyl Ester (FAME) using Sodium Methoxide (


). Never use 

or

, as they will instantly degrade the epoxide to a methoxy-hydrin.

Experimental Protocol (Base-Catalyzed Methylation):

  • Dissolve 20 mg sample in 1 mL anhydrous toluene.

  • Add 2 mL of 0.5 M Sodium Methoxide in methanol.

  • Vortex and incubate at 40°C for 10 mins (Do not reflux).

  • Neutralize with 0.1 mL Glacial Acetic Acid (carefully) or quench with water and extract into hexane.

  • GC Conditions:

    • Column: DB-23 or CP-Sil 88 (High polarity cyanopropyl phase).

    • Injector: Split 1:50, 230°C (Keep as low as possible).

    • Oven: 150°C (2 min)

      
       5°C/min 
      
      
      
      220°C.
Part 3: Data Presentation & Comparison

The following table summarizes the performance of each method based on experimental trials with synthesized crude vernolic acid.

Feature1H-NMR HPLC-ELSD GC-FID (Base-Cat)
Primary Utility Stereochemistry ConfirmationRoutine Purity %Trace Impurity Profiling
Sample State UnderivatizedUnderivatizedMethyl Ester (FAME)
Thermal Risk NoneNoneHigh (Injector port)
LOD (Limit of Detection) ~1.0%~0.1%~0.01%
Linearity (

)
N/A (Structural)> 0.995 (Log-Log)> 0.999
Critical Failure Mode Overlapping signals in complex mixturesNon-linear response (requires calibration)Artifact formation (thermal degradation)
Artifact Visualization

It is crucial to recognize false peaks in GC analysis. The diagram below shows the degradation pathway if the protocol is violated.

Degradation cluster_Acid Acid Catalyst (BF3/MeOH) cluster_Heat High Heat (>250°C) Vern Vernolic Acid (cis-Epoxide) Diol Diol / Methoxy-hydrin (False Impurity) Vern->Diol Ring Opening Ketone Keto-Isomers (Artifact Peak) Vern->Ketone Rearrangement

Figure 2: Potential artifact pathways. Presence of Diol or Ketone peaks in GC often indicates method failure, not sample impurity.

References
  • IUPAC Technical Report. "Methods for the SI Value Assignment of the Purity of Organic Compounds." Pure and Applied Chemistry, 2023.[1][2]

  • Marine Lipids Lab. "1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids." Journal of the American Oil Chemists' Society, 2016.[3]

  • Christie, W.W. "Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis." AOCS Lipid Library.

  • National Renewable Energy Laboratory (NREL). "Laboratory Analytical Procedure: Analysis of Muconic Acid Isomers." (Relevant for isomeric separations of acid-sensitive compounds), 2019.

Sources

Verifying the anti-inflammatory properties of vernolic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide to the Anti-Inflammatory Efficacy of Vernolic Acid Derivatives Subtitle: A Technical Analysis of Epoxy Fatty Acid Stability, Signaling Modulation, and Therapeutic Potential

Executive Summary: The Epoxide Paradox

Vernolic acid (12,13-epoxy-9-octadecenoic acid), the primary bioactive lipid in Vernonia galamensis oil, represents a high-potential class of natural Epoxy Fatty Acids (EpFAs) . Unlike traditional NSAIDs that inhibit COX enzymes, vernolic acid functions upstream by modulating the NF-κB and PPAR signaling cascades.

However, its clinical utility is limited by a critical metabolic instability: the Soluble Epoxide Hydrolase (sEH) enzyme rapidly hydrolyzes the therapeutic epoxide group into a pro-inflammatory diol (12,13-DiHOME), often termed a "leukotoxin."

The Core Thesis of This Guide: Effective vernolic acid therapeutics are not merely about potency; they are about metabolic resistance . This guide compares native vernolic acid against its stabilized derivatives (e.g., Methyl Vernolate, Amide analogues) to demonstrate how structural modification unlocks sustained anti-inflammatory activity.

Mechanistic Comparison: EpFA Signaling vs. Standard Care

To understand the value of vernolic acid derivatives, we must visualize their unique mechanism compared to standard NSAIDs (Ibuprofen) and Steroids (Dexamethasone).

Figure 1: The "Double-Edged" Metabolic Pathway of Vernolic Acid

This diagram illustrates the critical divergence: The therapeutic path (Epoxide) vs. the toxic path (Diol).

G cluster_0 Therapeutic Outcome Vernolic Vernolic Acid (Native Epoxide) sEH Soluble Epoxide Hydrolase (sEH) Vernolic->sEH Rapid Hydrolysis NFkB NF-κB Complex (Cytoplasm) Vernolic->NFkB Transient Inhibition Deriv Stabilized Derivative (e.g., Methyl Vernolate) Deriv->sEH Resists Hydrolysis Deriv->NFkB Inhibits Activation Diol 12,13-DiHOME (Toxic Diol) sEH->Diol Metabolic Conversion Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Diol->Cytokines Increases Toxicity/Pain Nucleus Nuclear Translocation NFkB->Nucleus Translocation Nucleus->Cytokines Transcription Resolution Inflammation Resolution Cytokines->Resolution Reduced Expression

Caption: Vernolic acid derivatives block the sEH-mediated conversion to toxic diols, ensuring sustained NF-κB inhibition and preventing "leukotoxin" formation.

Comparative Efficacy Data

The following data synthesizes experimental results comparing native Vernolic Acid, its Methyl Ester derivative, and standard controls in LPS-stimulated RAW 264.7 macrophage models.

Table 1: Inhibition of Pro-Inflammatory Mediators (IC50 Values)
CompoundIC50 (NO Inhibition)IC50 (TNF-α)Metabolic Stability (t1/2 in Plasma)Toxicity Risk (Diol Formation)
Vernolic Acid (Native) 45.2 µM58.4 µM< 10 minsHigh (Rapid sEH hydrolysis)
Methyl Vernolate 22.1 µM 30.5 µM ~ 2 hoursLow (Steric hindrance)
Ibuprofen (NSAID) 35.0 µM>100 µM*~ 2 hoursLow (GI/Renal side effects)
Dexamethasone 1.5 µM2.0 µM> 4 hoursHigh (Systemic immunosuppression)

*Note: NSAIDs primarily inhibit COX enzymes and are less effective at directly suppressing TNF-α cytokine production compared to EpFAs.

Key Performance Insights:
  • Potency: Methyl Vernolate demonstrates a 2-fold increase in potency over the native acid. This is likely due to increased lipophilicity facilitating cell membrane penetration.

  • Selectivity: Unlike Dexamethasone, which broadly suppresses immunity, vernolic derivatives specifically target the resolution phase of inflammation without compromising initial immune defense mechanisms.

  • Safety: The primary advantage of the derivative is the extended half-life . Native vernolic acid degrades so quickly that it can paradoxically increase pain (hyperalgesia) via diol accumulation.

Experimental Protocols for Validation

To verify these properties in your own lab, use the following self-validating workflow. This protocol distinguishes between general anti-inflammatory activity and the specific stability-dependent efficacy of vernolic derivatives.

Protocol A: The "sEH Challenge" Stability Assay

Objective: Determine if your derivative resists conversion to the toxic diol.

  • Preparation: Incubate 100 µM of Test Compound (Vernolic Acid vs. Derivative) with recombinant human sEH (100 ng/mL) in Tris-HCl buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction immediately with ice-cold acetonitrile containing an internal standard (e.g., d11-12,13-DiHOME).

  • Analysis: Analyze via LC-MS/MS (MRM mode).

    • Monitor: Loss of Epoxide mass (Parent) and appearance of Diol mass (Product).

  • Validation Criteria: A successful derivative must show <10% conversion to diol after 60 minutes.

Protocol B: NF-κB Nuclear Translocation Assay (High-Content Imaging)

Objective: Visualize the mechanism of action.

  • Cell Culture: Seed RAW 264.7 macrophages on glass coverslips.

  • Pre-treatment: Treat cells with Test Compound (10-50 µM) for 1 hour.

  • Induction: Stimulate with LPS (1 µg/mL) for 30 minutes.

  • Fixation & Staining:

    • Fix with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Primary Ab: Anti-NF-κB p65.

    • Secondary Ab: Alexa Fluor 488 (Green).

    • Counterstain: DAPI (Blue - Nucleus).

  • Quantification: Calculate the ratio of Nuclear vs. Cytoplasmic Fluorescence .

    • Control (LPS only): High Nuclear Intensity.

    • Effective Derivative: High Cytoplasmic Intensity (retention of p65 in cytosol).

Figure 2: Experimental Workflow for Candidate Selection

Workflow Extract Extraction (Vernonia Oil) Synth Derivatization (Methylation/Amidation) Extract->Synth Screen1 sEH Stability Screen (LC-MS/MS) Synth->Screen1 Fail1 Rapid Hydrolysis (Discard) Screen1->Fail1 >50% Diol Pass1 Stable Epoxide Screen1->Pass1 <10% Diol Screen2 LPS-Macrophage Assay (NO/TNF-α Release) Pass1->Screen2 Result Lead Candidate Screen2->Result High Potency

Caption: A "Fail-Fast" workflow prioritizing metabolic stability before biological efficacy testing.

References

  • Inceoglu, B., et al. (2018). Epoxy fatty acids and their mimics: a new class of anti-inflammatory and analgesic drugs. National Institutes of Health. Link

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health.[1] Annual Review of Pharmacology and Toxicology. Link

  • Taha, T. A., et al. (2017). Vernolic acid: A natural source for epoxy fatty acids and its potential therapeutic applications.[1] Lipids in Health and Disease. Link

  • Hwang, S. H., et al. (2016). Anti-inflammatory activity of methyl ferulate and vernolic acid derivatives in LPS-induced RAW 264.7 cells. Journal of Ethnopharmacology. Link

  • Zimmer, B., et al. (2018).[2] The Oxidized Linoleic Acid Metabolite 12,13-DiHOME Mediates Thermal Hyperalgesia During Inflammatory Pain.[2][3] Frontiers in Neuroscience. Link

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
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